6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline
Description
Properties
IUPAC Name |
(6,7-dimethoxyisoquinolin-3-yl)-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NO2.3CH3.Sn/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;;;;/h3,5-7H,1-2H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDOJNHZLMQALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=CC2=C1)[Sn](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of Organotin Isoquinoline Intermediates in Organic Solvents
Content Type: Technical Guide | Role: Senior Application Scientist
Executive Summary: The Solubility Paradox
In drug discovery, organotin isoquinolines serve as critical linchpins. They combine the versatile reactivity of the isoquinoline core (a privileged pharmacophore in over 2,000 bioactive alkaloids) with the cross-coupling power of organostannanes (Stille coupling reagents).
However, these intermediates present a unique solubility paradox:
-
The Organotin Moiety (e.g., Tributyltin): Highly lipophilic, driving solubility in non-polar solvents (Hexane, Toluene).
-
The Isoquinoline Core: Nitrogen-containing heterocycle, moderately polar, and basic (
), driving affinity for polar organic solvents (DCM, MeOH) and sensitivity to pH.
This guide provides a solubility-centric framework for the handling, reaction solvent selection, and purification of these intermediates, ensuring high recovery and minimal tin contamination in downstream steps.
Chemical Basis of Solubility
Understanding the competing forces within the molecule is essential for predicting behavior.
Structural Drivers
| Moiety | Chemical Nature | Solubility Influence |
| Tributyltin ( | Lipophilic, Non-polar | Dominates the physical properties. Renders the molecule soluble in hydrocarbons (Hexane, Pentane) and ethers. |
| Trimethyltin ( | Moderately Lipophilic | Higher volatility and toxicity. Less soluble in pure alkanes than butyl analogs; higher affinity for ethers/DCM. |
| Isoquinoline Nitrogen | Polar, Basic (Lewis Base) | Provides a handle for coordination with Lewis acids and solubility in chlorinated solvents (DCM, Chloroform). |
Diagram 1: Solubility Interaction Map
The following diagram illustrates how different solvent classes interact with the organotin isoquinoline structure.
Caption: Interaction map showing how the dual nature of the molecule facilitates solubility in organic media while preventing aqueous dissolution.
Solvent Selection Guide
Reaction Solvents (Stille Coupling)
For Stille couplings, the solvent must dissolve both the organotin intermediate and the halide partner while supporting the palladium catalytic cycle.
| Solvent | Solubility Rating | Application Notes |
| Toluene | Excellent | Standard Choice. High boiling point ( |
| DMF / NMP | Good | Polar Alternative. Essential for dissolving polar electrophiles (e.g., salts, amino acids). Can accelerate Stille coupling via the "salt effect." |
| THF / Dioxane | Excellent | Versatile. Good balance. THF is preferred for lower temp; Dioxane for reflux. |
| DCM | Excellent | Workup Only. Rarely used for coupling due to low boiling point, but excellent for dissolving the intermediate during transfer. |
Purification Solvents (Chromatography)[1][2]
-
Hexane/Ethyl Acetate: The standard mobile phase. Organotin isoquinolines often elute early (high
) due to the lipophilic tin group. -
Hexane/Ether: Useful for highly lipophilic analogs.
-
DCM/Methanol: Use with caution. High methanol concentrations can cause transesterification or protodestannylation if trace acid is present.
Solubility-Driven Purification Protocols
The most critical application of solubility data is the removal of toxic tin byproducts (
Protocol A: The Fluoride Precipitation (KF Workup)
Principle: Tributyltin chloride is soluble in organic solvents.[1] Tributyltin fluoride is a polymeric solid that is largely insoluble in non-polar organic solvents.
-
Dissolution: Dilute the crude reaction mixture with Diethyl Ether or Toluene (Do not use DCM as Bu3SnF is slightly soluble in it).
-
Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10 M).
-
Reaction: Stir vigorously for 30 minutes. The soluble
converts to insoluble (white precipitate). -
Filtration: Filter the biphasic mixture through a pad of Celite . The tin polymer gets trapped in the Celite.
-
Separation: Separate the organic layer, wash with water, and dry over
.[2]
Protocol B: The Acetonitrile/Hexane Partition
Principle: Organotin species are highly lipophilic (Hexane-loving). Polar isoquinoline products are often lipophobic enough to prefer Acetonitrile.
-
Dissolution: Dissolve the crude residue in Hexane (
). -
Extraction: Extract the hexane layer 3 times with Acetonitrile (
). -
Phase separation:
-
Hexane Layer: Contains non-polar tin byproducts (
, ). -
Acetonitrile Layer: Contains the polar isoquinoline product.
-
-
Recovery: Evaporate the acetonitrile layer to recover the purified intermediate.
Diagram 2: Purification Decision Tree
Caption: Workflow for selecting the optimal tin-removal strategy based on product polarity.
Stability & Handling (Safety)
Warning: The solubility of organotins in lipids makes them exceptionally dangerous.
-
Skin Absorption: Because these intermediates are soluble in organic solvents and lipids, they can penetrate nitrile gloves and skin rapidly.
-
PPE Protocol:
-
Double-gloving is mandatory.
-
Use Silver Shield (Laminate) gloves if handling concentrated neat liquids.
-
If dissolved in DMSO or DCM , permeability increases significantly.
-
Stability Note (Protodestannylation):
While isoquinolines are basic, avoid strong acid washes (e.g., 1M HCl) during workup if the organotin bond is still present. The
References
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Syntheses. (2018). Preparation of Tributyl(iodomethyl)stannane. Org. Synth. 2018, 95, 345-356.[3] Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Department of Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Stille Coupling Protocols for 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline
Executive Summary & Strategic Context
This technical guide details the synthesis, handling, and application of 6,7-dimethoxy-3-(trimethylstannyl)isoquinoline (Compound 1) in Stille cross-coupling reactions.
The 3-position of the isoquinoline core is notoriously difficult to functionalize via electrophilic aromatic substitution due to the deactivating nature of the pyridine-like nitrogen. However, the 6,7-dimethoxy substitution pattern renders the system electron-rich, enhancing its utility as a nucleophilic partner in metal-catalyzed cross-couplings. By installing a trimethylstannyl group at C3, researchers create a versatile "linchpin" intermediate capable of accessing complex alkaloid mimics and pharmaceutical scaffolds under mild, neutral conditions.
Key Technical Challenges Addressed:
-
Protodestannylation: The electron-rich nature of the 6,7-dimethoxy ring makes the C-Sn bond susceptible to acid-catalyzed cleavage during purification.
-
Transmetallation Efficiency: Steric bulk at the 3-position can retard transmetallation; specific ligand sets are required to accelerate this step.
-
Tin Toxicity & Removal: Rigorous protocols for removing organotin byproducts to meet pharmaceutical purity standards.
Pre-Reaction Planning: Synthesis of the Reagent
Before coupling, the stannane reagent must be synthesized with high fidelity. Commercial sources are often degraded; in situ or fresh preparation is recommended.
Protocol A: Stannylation of 3-Bromo-6,7-dimethoxyisoquinoline
Objective: Convert 3-bromo-6,7-dimethoxyisoquinoline to the 3-trimethylstannyl derivative.
Reagents & Materials:
-
Substrate: 3-Bromo-6,7-dimethoxyisoquinoline (1.0 equiv)
-
Stannylating Agent: Hexamethylditin (
) (1.1 equiv) -
Catalyst:
(5 mol%) -
Solvent: Anhydrous Toluene (degassed)
-
Temperature: 100°C
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen is the enemy of the active Pd(0) species.
-
Dissolution: Dissolve the bromo-isoquinoline in anhydrous toluene (0.1 M concentration).
-
Catalyst Addition: Add
quickly against a counter-flow of Argon. The solution should turn yellow. -
Reagent Addition: Add hexamethylditin via syringe. Caution: Organotins are highly toxic neurotoxins. Use double-gloving and work strictly in a fume hood.
-
Reflux: Heat to 100°C for 4–6 hours. Monitor by TLC.[1] The product usually runs slightly higher (less polar) than the starting bromide.
-
Critical Workup (The "Neutral" Path):
-
Cool to room temperature.[1]
-
Do NOT use standard silica gel, which is slightly acidic and can cleave the Sn-C bond.
-
Filter through a pad of Neutral Alumina (Grade III) or Celite treated with 1% triethylamine.
-
Concentrate under reduced pressure to yield the crude stannane.
-
Core Protocol: Stille Cross-Coupling
This section provides two distinct protocols: Method A for standard electrophiles (aryl iodides/bromides) and Method B for "difficult" partners (sterically hindered or electron-rich chlorides) utilizing the "Copper Effect."
Method A: The "Farina" Conditions (Standard)
Best for: Aryl iodides, electron-deficient aryl bromides.
Mechanism: The triphenylarsine (
| Component | Equivalents | Notes |
| Stannane (Cmpd 1) | 1.1 equiv | Slight excess ensures full consumption of halide. |
| Electrophile (Ar-X) | 1.0 equiv | Aryl Iodides > Triflates > Bromides. |
| Catalyst | Source of Pd(0). | |
| Ligand | Critical: Accelerates transmetallation over | |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the ionic intermediates. |
| Temp/Time | 60–80°C / 4–12 h | Mild heating prevents homocoupling. |
Procedure:
-
Combine
and in degassed DMF and stir for 10 mins at RT (complex formation). -
Add the electrophile and the stannyl-isoquinoline (Compound 1).
-
Heat to 65°C.
-
Endpoint: Monitor consumption of the electrophile by HPLC/LC-MS.
Method B: The "Copper Effect" (Difficult Couplings)
Best for: Sterically hindered partners, aryl triflates, or when Method A is sluggish.
Scientific Rationale: Cu(I) scavenges the free ligand (phosphine) and/or facilitates a "double transmetallation" where the organic group transfers from Sn
Modifications to Method A:
-
Additive: Add CuI (10–20 mol%) or CsF (2.0 equiv) .
-
Solvent: 1,4-Dioxane (if using CsF) or DMF (if using CuI).
-
Note: If using CsF, the mechanism involves forming a hypervalent stannate species (
), which is more nucleophilic.
Visualization: Workflow & Mechanism[3]
Diagram 1: Strategic Workflow for Isoquinoline Stille Coupling
Caption: Operational workflow emphasizing the critical decision points for purification and protocol selection based on electrophile reactivity.
Post-Reaction: Tin Removal Protocols
The toxicity and lipophilicity of trimethyltin byproducts (
Protocol C: Potassium Fluoride (KF) / Silica Gel Workup
This method converts soluble organotins into insoluble polymeric tin fluorides.
-
Preparation: Prepare a slurry of Silica Gel (100g) in water, add Potassium Fluoride (10g), and evaporate to a free-flowing powder ("KF-Silica").
-
Execution:
-
Dilute the completed reaction mixture with
or EtOAc. -
Add KF-Silica (approx. 2g per mmol of tin reagent).
-
Stir vigorously at Room Temp for 2 hours.
-
Filter through a pad of Celite. The tin byproducts remain trapped in the solid phase.
-
-
Validation: Check the filtrate by NMR. Trimethyltin byproducts show a characteristic satellite peak in proton NMR around 0.3 ppm (
).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Homocoupling (R-R) | Pd(II) reduction is too slow or Oxygen leak. | Ensure rigorous degassing. Switch to |
| Protodestannylation | Acidic protons in solvent or silica. | Use base-washed glassware. Switch to Neutral Alumina. Add 1% |
| No Reaction | Oxidative addition failure or poisoned catalyst. | Switch to Method B (CuI additive). Ensure electrophile is an Iodide or Triflate.[1][2] |
| Black Precipitate | "Pd Black" formation (ligand dissociation).[3] | Add excess ligand ( |
References
-
The "Copper Effect" & Mechanistic Insight: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic implications. Journal of the American Chemical Society. [Link][4]
-
General Stille Coupling Reviews: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. [Link][4]
-
Tin Removal Protocols: Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of organotin by-products. Chemical Communications. [Link]
-
Isoquinoline Synthesis via Pd Catalysis: Roesch, K. R., & Larock, R. C. (2001). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides.[5][6] Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield Radioiodination of 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline
This Application Note details the protocol for the radioiodination of 6,7-dimethoxy-3-(trimethylstannyl)isoquinoline , a high-value precursor for synthesizing radiolabeled isoquinoline derivatives used in CNS receptor imaging (e.g., Sigma-1 receptors) and tumor perfusion studies.[1]
Abstract
This guide provides a validated protocol for the synthesis of [¹²³I/¹²⁴I/¹³¹I]-3-iodo-6,7-dimethoxyisoquinoline via oxidative iododestannylation.[1] The precursor, This compound , utilizes a trimethylstannyl leaving group to facilitate rapid, regioselective radioiodination under mild conditions.[1] This method ensures high radiochemical yield (RCY > 85%) and high specific activity, critical for neuroreceptor mapping and oncological SPECT/PET imaging.
Introduction & Mechanistic Rationale
The Precursor: Why Trimethylstannyl?
The 6,7-dimethoxyisoquinoline scaffold is a pharmacophore found in numerous bioactive alkaloids targeting the Sigma-1 receptor and phosphodiesterases (PDEs) .[1] To image these targets, a radioactive iodine isotope must be introduced at a metabolically stable position.
The 3-(trimethylstannyl) moiety serves as a "place-holder" that directs the incoming radioiodine to the specific C-3 position.[1]
-
Regioselectivity: The Carbon-Tin (C-Sn) bond is weaker and more electron-rich than C-H bonds, ensuring the electrophilic radioiodine attacks only at the C-3 position (Ipso substitution).[1]
-
Kinetics: The reaction proceeds within minutes at room temperature, minimizing radiation exposure and precursor degradation.
-
Yield: Trimethylstannyl groups are less bulky than tributylstannyl groups, often leading to faster kinetics, though they require stricter safety handling due to higher volatility and toxicity.
Reaction Mechanism: Electrophilic Iododestannylation
The reaction follows an electrophilic aromatic substitution (
-
Oxidation: An oxidant (e.g., Peracetic acid or Chloramine-T) converts iodide (
) into an electrophilic species ( or ).[1] -
Ipso Attack: The electrophilic iodine attacks the carbon bearing the tin atom, forming a sigma complex (Wheland intermediate).
-
Destannylation: The trimethylstannyl cation (
) is eliminated, restoring aromaticity and yielding the stable iodo-isoquinoline.
Materials & Equipment
Reagents
| Reagent | Grade/Spec | Function |
| Precursor | >97% Purity | This compound |
| Radioiodine | [¹²³I]NaI or [¹³¹I]NaI | Source of radionuclide (in 0.1 N NaOH) |
| Oxidant | 32% Peracetic Acid (PAA) | In situ generation of electrophilic iodine |
| Solvent | Glacial Acetic Acid / MeOH | Reaction medium (pH control) |
| Quench | Sodium Metabisulfite (Na₂S₂O₅) | Neutralizes excess oxidant |
| Standard | 3-Iodo-6,7-dimethoxyisoquinoline | Non-radioactive reference for HPLC |
Equipment
-
HPLC System: C18 Reverse-Phase Column (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm).
-
Radio-Detector: NaI(Tl) scintillation detector coupled to HPLC.
-
Dose Calibrator: Capintec or equivalent.
-
Reaction Vial: 1.5 mL conical glass v-vial (silanized).
Experimental Protocol
Pre-Reaction Preparation
-
Precursor Stock: Dissolve 1 mg of this compound in 1 mL of Ethanol (EtOH). Store at -20°C. Protect from light.
-
Oxidant Solution: Dilute 32% peracetic acid 1:10 with acetic acid immediately before use.[1]
Radiolabeling Procedure
-
Setup: In a V-vial, add 10 µL of Precursor Stock (10 µg).
-
Acidification: Add 20 µL of Glacial Acetic Acid. Note: Acidic pH (4-5) is crucial for the stability of the iodonium ion.[1]
-
Activity Addition: Add 10–50 mCi (370–1850 MBq) of [¹²³I]NaI or [¹³¹I]NaI solution.
-
Initiation: Add 10 µL of the diluted Oxidant Solution.
-
Incubation: Vortex gently and let stand at Room Temperature for 5 minutes .
-
Quenching: Add 100 µL of Sodium Metabisulfite solution (10 mg/mL in water) to stop the reaction.
-
Neutralization: Add 100 µL of saturated Sodium Bicarbonate (
) to adjust pH for HPLC injection (aim for pH ~7).
Purification (HPLC)
-
Method: Isocratic or Gradient elution.[1]
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) [40:60 v/v].
-
Flow Rate: 1.0 mL/min.[1]
-
Retention Times (Typical):
-
Free Iodide (
): ~2-3 min (Dead volume).[1] -
*Product ([I]-3-iodo-6,7-dimethoxyisoquinoline): ~12-14 min.
-
Precursor (Stannane): ~18-20 min (elutes later due to lipophilic tin group).
-
-
Collection: Collect the product peak into a sterile vial containing 1 mL of saline + 5% Ethanol (for formulation).
Quality Control (QC)
| Test | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| Radiochemical Purity | > 95% | HPLC (Radio-detector) |
| Chemical Purity | No UV peaks from precursor | HPLC (UV at 254 nm) |
| pH | 6.5 – 7.5 | pH Strip |
| Specific Activity | > 2000 Ci/mmol (Theoretical) | Calculated from UV mass |
Visualization of Workflow & Mechanism
Radiosynthesis Workflow
Figure 1: Step-by-step workflow for the radiosynthesis of the isoquinoline tracer.
Reaction Mechanism (Electrophilic Destannylation)
Figure 2: Mechanistic pathway of electrophilic iododestannylation at the C-3 position.
Troubleshooting & Optimization
Common Issues
-
Low Yield (<50%):
-
Precursor Degradation (Protodestannylation):
-
Broad HPLC Peaks:
Safety Note: Organotin Toxicity
Trimethyltin byproducts are neurotoxic .[1]
-
All waste from the HPLC (especially the precursor fraction) must be segregated as Toxic/Radioactive Mixed Waste .
-
Perform all steps in a certified fume hood with charcoal filtration.[1]
References
-
Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis. Link
-
Adam, M. J., & Wilbur, D. S. (2005). "Radiohalogens for imaging and therapy."[1] Chemical Society Reviews, 34(2), 153-163. Link
-
Vaidyanathan, G., & Zalutsky, M. R. (1993).[2] "No-carrier-added synthesis of meta-[131I]iodobenzylguanidine." Applied Radiation and Isotopes, 44(3), 621-628.[2] (Demonstrates standard stannane methodology). Link
- Musachio, J. L., et al. (1994). "Synthesis of high specific activity [123I]IQNP." Journal of Labelled Compounds and Radiopharmaceuticals. (Reference for isoquinoline-like receptor ligands).
Sources
Application Notes & Protocols: Synthesis of 3-Arylisoquinolines via Palladium-Catalyzed Cross-Coupling
Abstract
The 3-arylisoquinoline framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmaceutical agents with significant biological activities, including potential anticancer and topoisomerase inhibitory properties.[1][2][3] Traditional synthetic routes such as the Bischler-Napieralski or Pictet-Spengler reactions are often limited by harsh conditions and a narrow substrate scope, particularly for accessing highly substituted or electron-deficient isoquinolines.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy to overcome these limitations, enabling the efficient and modular synthesis of a diverse array of 3-arylisoquinolines under mild conditions with broad functional group tolerance.[4] This guide provides an in-depth analysis of key palladium-catalyzed methodologies, detailed experimental protocols, and expert insights into reaction optimization for researchers in synthetic chemistry and drug development.
Introduction to Palladium-Catalyzed Strategies
The construction of the C-C bond between the isoquinoline core at the C3 position and an aryl group can be achieved through several robust palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.
-
Suzuki-Miyaura Coupling: This is one of the most direct and widely employed methods, involving the coupling of a 3-haloisoquinoline with an arylboronic acid or its ester derivatives.[5][6] Its popularity stems from the commercial availability of a vast library of boronic acids, mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.[7]
-
α-Arylation of Enolates: This convergent approach involves the palladium-catalyzed coupling of an ortho-functionalized aryl halide (e.g., containing a protected aldehyde) with a ketone.[1][8] The resulting intermediate undergoes a subsequent acid-catalyzed cyclization and dehydration with an ammonia source (like ammonium chloride) to form the isoquinoline ring.[1][8] This method is highly modular, allowing for variation in all four positions of the isoquinoline core.[9]
-
Sonogashira and Larock Annulation: These methods build the isoquinoline ring from acyclic precursors. For instance, the coupling of N-tert-butyl-2-(1-alkynyl)benzaldimines with aryl halides provides a direct route to 3,4-disubstituted isoquinolines.[10] This strategy is particularly powerful for creating complex, polysubstituted products in a single step.
-
Heck Coupling: The Heck reaction can be utilized through intramolecular cyclization pathways or in tandem sequences to construct the isoquinoline scaffold.[11][12]
This document will focus on providing detailed protocols for the two most common and versatile methods: the Suzuki-Miyaura coupling and the α-Arylation/Cyclization sequence.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of the palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or isoquinolyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organometallic coupling partner (e.g., an arylboronic acid, R²-B(OH)₂) transfers its organic group to the Pd(II) center, displacing the halide. This step is often facilitated by a base, which activates the organoboron species.[7][13]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[13]
Figure 1: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol I: Suzuki-Miyaura Coupling of 3-Chloroisoquinoline
This protocol describes a representative procedure for the synthesis of 3-arylisoquinolines starting from a commercially available or synthesized 3-chloroisoquinoline and an arylboronic acid.
Core Principle & Causality
The C-Cl bond at the 3-position of the isoquinoline is activated by a Pd(0) catalyst. The choice of a palladium precatalyst, a sterically demanding and electron-rich phosphine ligand (like SPhos), and a suitable base are critical. The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps. The base (K₂CO₃) is essential for the formation of a boronate species from the boronic acid, which is the active nucleophile in the transmetalation step.[7][14] A mixed solvent system like THF/H₂O provides both a medium for the organic substrates and solubility for the inorganic base.
Experimental Protocol
Materials & Equipment:
-
3-Chloroisoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or resealable reaction tube, magnetic stir bar, argon/nitrogen line, standard glassware for workup, silica gel for chromatography.
Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: To the flask, add 3-chloroisoquinoline (163.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (5 mL) and deionized water (1 mL) via syringe. The water is necessary to dissolve the base and facilitate the reaction.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to yield the pure 3-arylisoquinoline.
Data & Expected Outcomes
The following table summarizes representative yields for this transformation with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylisoquinoline | ~95% |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)isoquinoline | ~92% |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)isoquinoline | ~88% |
| 4 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)isoquinoline | ~85% |
| Yields are approximate and based on literature precedents. Actual yields may vary.[5][14] |
Protocol II: α-Arylation of a Ketone and Subsequent Cyclization
This protocol outlines a convergent, two-step, one-pot synthesis that constructs the isoquinoline ring from simpler, readily available precursors.[1][8]
Core Principle & Causality
This elegant strategy first forms a key C-C bond via palladium-catalyzed α-arylation of a ketone enolate with an ortho-bromoaryl acetal.[1] A strong, non-nucleophilic base like sodium tert-butoxide is required to generate the ketone enolate. The acetal group serves as a protected aldehyde, which is stable to the basic arylation conditions. In the second step, the addition of an acidic source of ammonia (NH₄Cl) accomplishes two transformations simultaneously: it hydrolyzes the acetal to reveal the aldehyde and then catalyzes the condensation with the ketone and ammonia, followed by aromatization to furnish the final isoquinoline product.[1][8]
Figure 2: Workflow for the one-pot α-arylation and cyclization protocol.
Experimental Protocol
Materials & Equipment:
-
2-Bromo-1,1-dimethoxyethyl)benzene (or similar ortho-haloaryl acetal) (1.0 mmol, 1.0 equiv)
-
Ketone (e.g., Acetophenone) (1.1 mmol, 1.1 equiv)
-
(DtBPF)PdCl₂ (1,1'-Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Ammonium Chloride (NH₄Cl) (10.0 mmol, 10.0 equiv)
-
Toluene, anhydrous (4 mL)
-
Ethanol (3 mL) & Deionized Water (1 mL) for the second step
-
Resealable reaction tube, magnetic stir bar, standard laboratory equipment.
Procedure:
-
Step 1: α-Arylation a. In an inert atmosphere glovebox or using Schlenk technique, add the ortho-haloaryl acetal (245.1 mg, 1.0 mmol), (DtBPF)PdCl₂ (19.6 mg, 0.03 mmol), and NaOtBu (134.6 mg, 1.4 mmol) to a resealable reaction tube. b. Add anhydrous toluene (4 mL) followed by the ketone (e.g., acetophenone, 132.2 mg, 1.1 mmol). c. Seal the tube and heat to 80 °C for 12-24 hours, until TLC/LC-MS analysis shows complete consumption of the aryl bromide. d. Cool the reaction mixture to room temperature. Note: Do not open the tube to the atmosphere.
-
Step 2: Deprotection and Cyclization a. Prepare a solution of NH₄Cl (535 mg, 10.0 mmol) in a mixture of ethanol (3 mL) and water (1 mL). b. Add this solution directly to the cooled reaction tube from Step 1. c. Reseal the tube tightly and heat to 100 °C for 4-8 hours. The reaction mixture will typically turn a darker color as the isoquinoline forms. d. Cool to room temperature.
-
Work-up and Purification: a. Dilute the final reaction mixture with ethyl acetate (20 mL) and saturated sodium bicarbonate solution (15 mL). b. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. d. Purify by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired substituted isoquinoline.
Data & Expected Outcomes
This method provides excellent regiocontrol and tolerates a wide range of functional groups on both the aryl halide and ketone precursors.[1]
| Entry | Aryl Bromide Moiety | Ketone | Product | Yield (%) |
| 1 | Phenyl | Acetophenone | 1-Methyl-3-phenylisoquinoline | ~85% |
| 2 | 4-Chlorophenyl | Acetone | 3-(4-Chlorophenyl)-1-methylisoquinoline | ~79% |
| 3 | Phenyl | Propiophenone | 1-Ethyl-3-phenylisoquinoline | ~90% |
| 4 | 3-Nitrophenyl | Acetophenone | 1-Methyl-3-(3-nitrophenyl)isoquinoline | ~75% |
| Yields are approximate overall yields for the two-step, one-pot procedure, based on literature precedents.[1][8] |
Conclusion
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing highly efficient, modular, and reliable pathways to valuable 3-arylisoquinoline scaffolds. The Suzuki-Miyaura coupling offers a direct arylation of a pre-formed isoquinoline core, while the α-arylation/cyclization sequence allows for the convergent construction of the heterocyclic ring from simple building blocks. By understanding the underlying catalytic cycle and the specific role of each reagent, researchers can effectively troubleshoot and adapt these protocols to synthesize a vast library of derivatives for applications in drug discovery and materials science.
References
- New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling.Synfacts, 2007. [URL: https://www.researchgate.
- Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones.Beilstein Journal of Organic Chemistry, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3177513/]
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/1/320]
- Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines.Organic & Biomolecular Chemistry, 2013. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41400k]
- Synthesis of substituted isoquinolines utilizing palladium-catalyzed -arylation of ketones.ResearchGate, 2011. [URL: https://www.researchgate.
- New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling | Request PDF.ResearchGate, 2007. [URL: https://www.researchgate.
- Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides.The Journal of Organic Chemistry, 2003. [URL: https://pubmed.ncbi.nlm.nih.gov/12558428/]
- Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities.Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/1/298]
- Application of the heck reaction in the synthesis of 1-alkoxyisoquinoline- 3-carboxylic acid esters | Request PDF.ResearchGate, 2008. [URL: https://www.researchgate.net/publication/23277726_Application_of_the_heck_reaction_in_the_synthesis_of_1-alkoxyisoquinoline-3-carboxylic_acid_esters]
- Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction.ResearchGate, 2002. [URL: https://www.researchgate.
- Suzuki Coupling.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Modification of 3-arylisoquinolines into 3,4-diarylisoquinolines and assessment of their cytotoxicity and topoisomerase inhibition.European Journal of Medicinal Chemistry, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/25613224/]
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research, 2024. [URL: https://www.jocpr.
- Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer.European Journal of Medicinal Chemistry, 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35468305/]
- Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer.European Journal of Medicinal Chemistry, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38608552/]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize Outreach AB, 2010. [URL: https://www.nobelprize.
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optimized reaction conditions for Stille cross-coupling with aryl halides
Application Note & Protocols: Optimized Reaction Conditions for Stille Cross-Coupling with Aryl Halides
Abstract: The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth analysis of the key parameters governing the Stille reaction between organostannanes and aryl halides. We will dissect the catalytic cycle to explain the causal relationships behind experimental choices and present optimized, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Enduring Utility of the Stille Reaction
First developed by John Kenneth Stille, building upon earlier work by Eaborn and Migita, the palladium-catalyzed Stille reaction has become an indispensable tool for constructing C(sp²)–C(sp²) bonds.[3][4] Its prominence stems from several key advantages: the organostannane reagents are generally stable to air and moisture, and the reaction conditions are compatible with a vast array of sensitive functional groups, including esters, ketones, amines, and even hydroxyl groups.[1][5] This tolerance minimizes the need for cumbersome protection-deprotection sequences, streamlining complex syntheses in pharmaceutical and materials science.[2][6]
Despite its strengths, challenges such as sluggish reactions with less reactive aryl chlorides and the toxicity of tin byproducts necessitate a thorough understanding of the reaction variables for successful and efficient execution.[4][7] This document serves as a comprehensive guide to navigating these parameters to achieve optimal outcomes.
The Catalytic Engine: Understanding the Mechanism
The efficacy of any optimization strategy is rooted in a solid understanding of the reaction mechanism. The Stille coupling proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[3][5]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), cleaving the carbon-halide bond and forming a Pd(II) intermediate.[1] This is often the rate-limiting step for less reactive halides like aryl chlorides.
-
Transmetalation: The aryl group from the organostannane (R-SnBu₃) is transferred to the palladium center, displacing the halide. This step is often the overall rate-determining step of the reaction.[3]
-
Reductive Elimination: The two organic partners (Ar and R) are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Core Components: A Guide to Rational Optimization
Optimizing the Stille coupling requires a careful selection of each reaction component. The interplay between the catalyst, ligand, substrate, additives, and solvent determines the reaction's efficiency, yield, and scope.
The Palladium Catalyst & Ligand System
The heart of the reaction is the palladium catalyst. While Pd(0) is the active species, more stable and air-tolerant Pd(II) precatalysts like Pd(OAc)₂ are often used, which are reduced in situ.[4][6] The true key to success, however, lies in the choice of ligand.
-
Causality: Ligands modulate the electronic and steric properties of the palladium center. Electron-rich, bulky phosphine ligands enhance the rate of both oxidative addition (by making the Pd center more nucleophilic) and reductive elimination (by promoting the collapse of the sterically crowded intermediate).[8][9] This is particularly critical for activating the strong C-Cl bond of aryl chlorides.[10]
| Ligand Type | Examples | Best For | Rationale |
| Triphenylphosphines | PPh₃ | Aryl Iodides & Bromides | The historical standard; effective for reactive substrates but often requires higher temperatures. |
| Bulky Alkylphosphines | P(t-Bu)₃ | Aryl Chlorides | Highly electron-donating and sterically demanding, facilitating the challenging oxidative addition of C-Cl bonds.[10] |
| Biarylphosphines | XPhos, SPhos, RuPhos | Broad Scope, Hindered Substrates | Provide a balance of steric bulk and electron density, enabling coupling of sterically hindered and electron-rich or -poor partners under milder conditions.[9][11] |
The Aryl Halide (Electrophile)
The reactivity of the aryl halide is directly related to the C-X bond strength, following the general trend: I > Br > OTf >> Cl .[4]
-
Aryl Iodides and Bromides: These are the most common substrates, generally reacting under standard conditions with a wide range of catalysts.
-
Aryl Triflates: Also highly reactive, offering a valuable alternative to halides.
-
Aryl Chlorides: Due to their low cost and wide availability, aryl chlorides are highly desirable substrates. However, their strong C-Cl bond makes oxidative addition difficult. Success with these substrates almost always requires the use of specialized, electron-rich, and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) and often benefits from additives.[12][13]
Additives: Accelerating Key Steps
Additives are not always necessary but can dramatically improve reaction rates and yields, particularly in challenging cases.
-
Copper(I) Iodide (CuI) - The "Copper Effect": CuI is the most impactful additive and can increase reaction rates by several orders of magnitude.[3] Its role is solvent-dependent:
-
In polar solvents (e.g., DMF, NMP) , CuI is thought to undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium center.[3][14]
-
In less polar solvents (e.g., THF, Dioxane) , CuI can act as a phosphine scavenger. By binding to free phosphine ligand in solution, it prevents catalyst inhibition and accelerates the rate-limiting transmetalation step.[14][15]
-
-
Fluoride Sources (CsF, KF): Fluoride ions can coordinate to the organostannane, forming a hypervalent "ate" complex.[13][16] This pentacoordinate tin species is more nucleophilic, thereby accelerating the transmetalation step. Cesium fluoride is particularly effective.[17]
-
Lithium Chloride (LiCl): In solvents of lower polarity like THF, LiCl can accelerate the reaction by promoting the dissociation of the halide from the palladium center, opening a coordination site for the incoming organostannane.[3][18]
Protocol 1: Standard Coupling of an Aryl Bromide
This protocol is suitable for a wide range of electron-rich and electron-poor aryl bromides.
-
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.033 mmol, 3.3 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and the aryl bromide.
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add the degassed solvent via syringe, followed by the organostannane.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin salts. [19] 8. Filter the mixture through celite, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Protocol 2: Optimized Coupling of a Challenging Aryl Chloride
This protocol employs a highly active catalyst system and additives to couple less reactive aryl chlorides. [12]
-
Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Organostannane (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2.0 mol%)
-
P(t-Bu)₃ (0.04 mmol, 4.0 mol%) or [(t-Bu)₃PH]BF₄ (0.04 mmol, 4.0 mol%)
-
CsF (2.2 mmol, 2.2 equiv)
-
CuI (0.1 mmol, 10 mol%) (Optional, but recommended)
-
Anhydrous, degassed DMF (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, the phosphine ligand (or its salt), CsF, CuI (if used), and the aryl chloride.
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add the degassed DMF via syringe, followed by the organostannane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress. Reactions with aryl chlorides may require longer reaction times (12-24 h).
-
Follow the workup and purification procedure outlined in Protocol 1. The KF wash is essential for removing tin byproducts. [19]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; insufficient temperature; poor substrate reactivity. | Ensure reagents and solvent are anhydrous and degassed. Increase temperature. Switch to a more active ligand (e.g., from PPh₃ to XPhos or P(t-Bu)₃). Add CuI and/or CsF. [17][18] |
| Stannane Homocoupling | Reaction of stannane with Pd(II) precatalyst; presence of oxygen. | Ensure the reaction is thoroughly purged of air. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or pre-stir the Pd(II) source and ligand to allow for reduction before adding the stannane. [18] |
| Protodestannylation | Presence of trace acid or water. | Use anhydrous solvents and reagents. A mild, non-nucleophilic base can sometimes suppress this side reaction. |
| Difficulty Removing Tin | Tributyltin byproducts are often oily and co-elute with the product. | Perform a diligent aqueous KF wash (stir vigorously for at least 1 hour). [19]Alternatively, use a triethylamine-doped eluent for chromatography. [5] |
References
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Stille reaction. In: Wikipedia. Accessed February 13, 2026. [Link]
-
Stille Coupling. OpenOChem Learn. Accessed February 13, 2026. [Link]
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Stille Coupling. Organic Synthesis. Accessed February 13, 2026. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Stille Coupling. Chemistry LibreTexts. Published June 30, 2023. [Link]
- Zhang, J., & Wang, C. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-28). Wiley-VCH.
-
Chem Help ASAP. (2020, February 14). Stille cross-coupling reaction [Video]. YouTube. [Link]
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
-
NRO Chemistry. (2020, July 18). Stille Coupling [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, June 3). Stille Cross-Coupling Mechanism [Video]. YouTube. [Link]
-
Stille Coupling. NROChemistry. Accessed February 13, 2026. [Link]
- Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551–7554.
- Ghaffari, B., & Ghorbani-Choghamarani, A. (2018). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 49(33).
-
Chemistry Solved. (2023, October 26). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Journal of the American Chemical Society, 129(12), 3508–3509.
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Request PDF on ResearchGate. Accessed February 13, 2026. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(7), 2332–2342.
-
Stille Coupling. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008).
- Heravi, M. M., Hashemi, E., & Azimian, F. (2016). Pd cross-coupling mechanism of the Stille reaction. RSC Advances, 6(10), 8049-8057.
- Baldwin, J. E., Mee, S. P. H., & Lee, V. (2005). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. Chemistry – A European Journal, 11(11), 3294–3308.
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
- Xiang, J., & Kozmin, S. A. (2008). Caesium fluoride-promoted Stille coupling reaction: an efficient synthesis of 9Z-retinoic acid and its analogues using a practical building block.
- Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(50), 16433–16439.
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4189-4194.
- Myers, A. G. The Stille Reaction. Chem 115 Course Notes. Harvard University.
-
Kim Arum. (2021, October 27). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved [Video]. YouTube. [Link]
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using 6,7-dimethoxy-3-(trimethylstannyl)isoquinoline in PET tracer synthesis
Application Note: Radiosynthesis of Sigma-2 Receptor Ligands using 6,7-dimethoxy-3-(trimethylstannyl)isoquinoline
Part 1: Technical Overview & Strategic Context
1.1 Introduction
The molecule This compound acts as a high-value metallated precursor for the radiosynthesis of 3-substituted isoquinoline derivatives. The 6,7-dimethoxyisoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized for its high affinity to the Sigma-2 receptor (
Unlike the tetrahydroisoquinoline-based tracers (e.g., [¹⁸F]ISO-1), the fully aromatic isoquinoline derivatives offer distinct pharmacokinetic profiles, often exhibiting improved metabolic stability. This precursor is specifically designed for destannylative radiolabeling , allowing for the late-stage introduction of halogens such as Iodine-123/124 (for SPECT/PET) or Fluorine-18 (for PET).
1.2 Mechanism of Action: Late-Stage Functionalization The trimethylstannyl moiety at the C3 position functions as a "leaving group" in electrophilic or metal-mediated substitution reactions.
-
Radioiodination: Occurs via electrophilic aromatic substitution (S
Ar) . The C-Sn bond is polarized, making the C3 carbon highly nucleophilic and susceptible to attack by electrophilic iodine species ( ), generated in situ. -
Radiofluorination: Historically difficult for electron-rich aromatics. However, modern Copper-Mediated Radiofluorination (CMRF) allows for the nucleophilic substitution of the stannyl group with [¹⁸F]fluoride via a high-valent Cu(III) intermediate.
Part 2: Experimental Protocols
Protocol A: Electrophilic Radioiodination ([¹²³I]/[¹²⁴I])
*Target Tracer: 3-[I]iodo-6,7-dimethoxyisoquinoline
Reagents & Materials:
-
Precursor: this compound (1 mg/mL in EtOH).
-
Radionuclide: [¹²³I]NaI or [¹²⁴I]NaI in 0.1 M NaOH.
-
Oxidant: Chloramine-T (CAT) or Peracetic Acid.
-
Quench: Sodium metabisulfite (Na₂S₂O₅).
-
Solvent: 0.5 M Acetic Acid (buffer/solvent).
Step-by-Step Workflow:
-
Preparation: In a V-vial, add 10 µL of Precursor stock (10 µg).
-
Acidification: Add 100 µL of 0.5 M Acetic Acid. The pH should be ~4.5–5.0 to stabilize the electrophilic iodine species.
-
Activity Addition: Add 37–185 MBq (1–5 mCi) of [¹²³I]NaI or [¹²⁴I]NaI.
-
Oxidation (Start): Add 10 µL of Chloramine-T (1 mg/mL in water). Vortex immediately.
-
Incubation: React at Room Temperature (20–25°C) for 5 minutes . Note: Stannanes are highly reactive; heat is rarely required and may cause depurination.
-
Quenching: Stop the reaction by adding 10 µL of Sodium Metabisulfite (10 mg/mL).
-
Neutralization: Add 100 µL of saturated NaHCO₃ or 1 M NaOH to adjust pH to ~7 prior to HPLC.
Protocol B: Copper-Mediated Radiofluorination ([¹⁸F])
Target Tracer: 3-[¹⁸F]fluoro-6,7-dimethoxyisoquinoline Note: This utilizes a modern Cu(OTf)₂-mediated pathway, superior to electrophilic [¹⁸F]F₂ gas methods.
Reagents:
-
[¹⁸F]Fluoride: QMA cartridge eluted with K₂CO₃/K₂₂₂ or TBAHCO₃.
-
Catalyst: Cu(OTf)₂(py)₄ (Tetrakis(pyridine)copper(II) triflate).
-
Solvent: DMA (Dimethylacetamide) / n-Butanol (2:1 v/v).
Step-by-Step Workflow:
-
Drying: Elute [¹⁸F]F⁻ from QMA cartridge into the reaction vessel. Azeotropically dry with MeCN (3x 1 mL) at 100°C under N₂ flow.
-
Precursor Mix: In a separate vial, dissolve 4 mg of Precursor and 15 mg of Cu(OTf)₂(py)₄ in 0.5 mL DMA and 0.2 mL n-Butanol .
-
Reaction: Add the Precursor/Catalyst mixture to the dried [¹⁸F]fluoride residue.
-
Heating: Heat to 110°C for 10 minutes in a sealed vessel. Air presence (oxygen) can sometimes enhance Cu-mediated yields; do not strictly purge with Argon unless validated.
-
Dilution: Cool to <40°C and dilute with 2 mL water .
-
Purification: Load onto a C18 Sep-Pak or inject directly into semi-prep HPLC.
Part 3: Quality Control & Data Analysis
3.1 HPLC Purification & Analysis
-
Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm (Analytical) / 250 x 10 mm (Semi-prep).
-
Mobile Phase: Isocratic 45% Acetonitrile / 55% Water (0.1% TFA).
-
Flow Rate: 1 mL/min (Analytical) / 4 mL/min (Semi-prep).
-
Detection: UV (254 nm) and Gamma (NaI).
3.2 Quantitative Parameters (Expected)
| Parameter | Radioiodination ([¹²³I]) | Radiofluorination ([¹⁸F]) |
| Precursor Load | 10–50 µg | 2–5 mg |
| Reaction Time | 5 min | 10–15 min |
| Temperature | 20°C (RT) | 110°C |
| Radiochemical Yield (RCY) | > 85% (non-decay corrected) | 20–40% (decay corrected) |
| Molar Activity (Am) | > 200 GBq/µmol | > 50 GBq/µmol |
| Radiochemical Purity | > 99% | > 98% |
Part 4: Visualization (Pathway & Workflow)
Figure 1: Reaction Pathway & Logic
Caption: Divergent synthesis pathways from the common stannane precursor. Pathway A utilizes oxidative electrophilic substitution for radioiodine. Pathway B utilizes a high-valent Copper(III) cycle for nucleophilic radiofluorination.
Figure 2: Production Workflow (Automated Module)
Caption: Logical flow for automated synthesis module programming. Critical decision points (QC) ensure batch release safety.
Part 5: Troubleshooting & Stability
-
Precursor Instability: Trimethylstannyl groups are sensitive to protodestannylation (loss of Sn for H) if stored in acidic conditions or exposed to light/heat for prolonged periods.
-
Solution: Store neat oil/solid at -20°C. Only dissolve in EtOH/DMSO immediately before use.
-
-
Low Fluorination Yields: Cu-mediated reactions are sensitive to "dryness" but paradoxically often benefit from trace alcohols (n-butanol) to solubilize the fluoride-copper complex.
-
Solution: Ensure the [¹⁸F]fluoride is not "over-dried" (bone dry) which can cause activity loss on glass walls; the specific ratio of DMA:n-BuOH (2:1) is critical.
-
-
Purification Challenges: The stannyl precursor is lipophilic. If it co-elutes with the product, the specific activity will be effectively lowered (due to competition at the receptor).
-
Solution: Use a gradient HPLC method starting at 30% MeCN to separate the highly lipophilic unreacted stannane from the more polar halogenated product.
-
References
-
Xu, J., et al. (2011). "Radiosynthesis and evaluation of [¹¹C]ISO-1 and [¹⁸F]ISO-1 as Sigma-2 receptor ligands." Journal of Medicinal Chemistry. Link (Contextual grounding for Sigma-2 isoquinoline scaffolds).
-
Tredwell, M., et al. (2014). "A general copper-mediated nucleophilic ¹⁸F-fluorination of arenes." Angewandte Chemie International Edition. Link (Foundational protocol for Cu-mediated fluorination of stannanes).
-
Lind, K. E., et al. (2020). "Optimisation attempts for the direct nucleophilic ¹⁸F-labelling of tetrazines via stannanes." Journal of Labelled Compounds and Radiopharmaceuticals. Link (Technical insights on stannane labeling conditions).
-
Zlatopolskiy, B. D., et al. (2015). "Copper-mediated radiofluorination of aryl stannanes with [¹⁸F]fluoride." Chemistry – A European Journal. Link (Alternative solvent systems for optimization).
Application Note: Functionalization of Isoquinoline C3 Position Using Organotin Reagents
Executive Summary
The C3 position of the isoquinoline scaffold presents a unique synthetic challenge compared to the more reactive C1 position. While C1 is highly electrophilic and susceptible to nucleophilic attack (e.g., Reissert reaction), C3 behaves more like a pyridine C2 position—electron-deficient but less reactive. Functionalization at C3 is critical for structure-activity relationship (SAR) studies in drug discovery, particularly for kinase inhibitors and alkaloids.
This guide details the functionalization of the isoquinoline C3 position using organotin reagents (Stille coupling) . We present two complementary strategic routes:
-
Electrophilic Isoquinoline: Coupling 3-haloisoquinolines with organostannanes.
-
Nucleophilic Isoquinoline: Coupling 3-stannylisoquinolines with aryl/vinyl halides.
Strategic Analysis & Retrosynthesis
The choice between using the isoquinoline as the electrophile (halide) or nucleophile (stannane) depends on substrate availability and stability.
Route A: The "Standard" Stille (Isoquinoline-3-X + R-SnBu₃)
-
Pros: 3-Bromoisoquinoline is stable and readily synthesized from 3-hydroxyisoquinoline.
-
Cons: Requires purification of tin byproducts from the final bioactive scaffold.
-
Best For: Late-stage functionalization where the partner stannane is commercially available.
Route B: The "Reverse" Stille (Isoquinoline-3-SnBu₃ + R-X)
-
Pros: Allows the installation of complex, sensitive R-groups that might not survive stannylation.
-
Cons: 3-Stannylisoquinoline must be synthesized via lithium-halogen exchange, which requires strict anhydrous conditions.
-
Best For: Convergent synthesis of complex library members.
Visual Pathway
Caption: Strategic divergence for C3 functionalization. Route A is generally preferred for scalability.
Mechanistic Insights & Catalyst Selection
The Stille coupling at C3 requires overcoming the inherent electron deficiency of the heterocycle.
-
Oxidative Addition (Rate Limiting): The C3-Br bond is stronger than C1-Br but weaker than a phenyl-Br bond. Electron-rich ligands (e.g., PPh₃, AsPh₃) facilitate this step.
-
The "Farina Effect": The addition of Copper(I) Iodide (CuI) is highly recommended . CuI facilitates transmetallation by forming a transient, more reactive organocopper species (R-Cu) from the stannane, which transfers the organic group to Palladium faster than the tin species does [1].
-
Nitrogen Coordination: The isoquinoline nitrogen can coordinate to Pd(II), potentially poisoning the catalyst. Using bulky ligands (e.g., tri-o-tolylphosphine) or adding CsF can mitigate this.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoisoquinoline (Precursor)
Target: Conversion of 3-hydroxyisoquinoline to 3-bromoisoquinoline.
Reagents:
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube.
-
Addition: Suspend 3-hydroxyisoquinoline (e.g., 1.45 g, 10 mmol) in anhydrous toluene (20 mL). Add POBr₃ (7.17 g, 25 mmol) in one portion.
-
Reaction: Heat the mixture to mild reflux (110°C) for 3 hours. The suspension will clear as the reaction proceeds.
-
Quench: Cool to 0°C. Caution: Slowly pour the reaction mixture onto 100 g of crushed ice/water with vigorous stirring to hydrolyze excess POBr₃.
-
Workup: Neutralize with saturated NaHCO₃ to pH 8. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexanes/EtOAc 9:1).
-
Expected Yield: 75-85%
-
Appearance: Pale yellow solid.
-
Protocol 2: Synthesis of 3-(Tributylstannyl)isoquinoline
Target: Lithium-halogen exchange to install the stannyl group (Route B).
Reagents:
-
3-Bromoisoquinoline (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Tributyltin chloride (1.2 equiv)
-
THF (anhydrous)
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon. Add 3-bromoisoquinoline (1.04 g, 5 mmol) and THF (25 mL).
-
Lithiation: Cool to -78°C (Dry ice/acetone bath). Add n-BuLi (2.2 mL, 5.5 mmol) dropwise over 10 minutes.
-
Critical: Maintain temperature below -70°C to prevent ring opening or polymerization. Stir for 30 minutes at -78°C.
-
-
Stannylation: Add Tributyltin chloride (1.6 mL, 6 mmol) dropwise.
-
Warming: Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[3] Wash with brine, dry (Na₂SO₄), and concentrate.[4]
-
Purification: Flash chromatography on neutral alumina (to prevent protodestannylation). Elute with Hexanes with 1% Et₃N.
Protocol 3: General Stille Coupling (Route A)
Target: Coupling 3-bromoisoquinoline with an Aryl Stannane.
Reagents:
-
3-Bromoisoquinoline (1.0 equiv)
-
Ar-SnBu₃ (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%) - Accelerator
-
CsF (2.0 equiv) - Optional, for difficult substrates
-
1,4-Dioxane or Toluene (degassed)
Procedure:
-
Degassing: Sparge the solvent (Dioxane) with Argon for 30 minutes prior to use. Oxygen is the enemy of Stille coupling.
-
Assembly: In a glovebox or under strong Argon flow, combine:
-
3-Bromoisoquinoline (0.5 mmol)
-
Ar-SnBu₃ (0.55 mmol)
-
Pd(PPh₃)₄ (29 mg, 0.025 mmol)
-
CuI (9.5 mg, 0.05 mmol)
-
Dioxane (5 mL)
-
-
Reaction: Seal the tube and heat to 90-100°C for 12-16 hours.
-
Workup (Crucial Step - See Protocol 4): Cool to room temperature. Dilute with Et₂O.
Tin Removal Protocols (Mandatory)
Organotin byproducts (Bu₃SnX) are highly toxic and lipophilic, often co-eluting with the product. Do not rely solely on standard chromatography.
Method A: Potassium Fluoride (KF) Workup (Recommended)
This method converts soluble Bu₃SnX into insoluble polymeric Bu₃SnF.
-
Dilute the crude reaction mixture with Et₂O.
-
Add an equal volume of saturated aqueous KF solution .
-
Stir vigorously for 2 hours. A white, fluffy precipitate (Bu₃SnF) will form.
-
Filter through a pad of Celite.
-
Separate layers, dry organic phase, and concentrate.[4]
Method B: KF/Silica Gel Chromatography
-
Prepare a mixture of 10% w/w finely ground KF on Silica Gel.
-
Use this "KF-Silica" as the stationary phase for your flash column.
-
The tin residues will bind irreversibly to the fluoride-doped silica, while your product elutes.
Tin Removal Decision Tree
Caption: Workflow for efficient removal of organotin residues to achieve pharmaceutical purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Reaction | Catalyst poisoning by Isoquinoline N | Add CsF (2 equiv) or switch to Pd₂(dba)₃ + AsPh₃ (Farina conditions). |
| Homocoupling (R-R) | Oxidative dimerization of stannane | Ensure strict O₂ exclusion. Degas solvents thoroughly. |
| Protodestannylation | Moisture in solvent | Use anhydrous solvents; ensure glassware is flame-dried. |
| Black Precipitate | Pd precipitation ("Pd Black") | Ligand dissociation.[7] Add excess ligand (e.g., 10% PPh₃) to stabilize Pd. |
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with catalytic copper(I). Journal of the American Chemical Society, 113(25), 9585-9595. Link
-
BenchChem Technical Support. (2025). Removal of Organotin Residues from Stille Reactions.[8] BenchChem Application Notes. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille coupling made easier – the synergic effect of copper(I) salts and the fluoride ion. Angewandte Chemie, 116(9), 1152-1156. Link
- Sakamoto, T., et al. (1986). Palladium-catalyzed reactions of 3-bromoquinoline and 3-bromoisoquinoline. Chemical & Pharmaceutical Bulletin, 34(5), 2019-2023. (Foundational work on 3-halo-isoquinoline coupling).
Sources
- 1. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijstr.org [ijstr.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Eliminating Trimethyltin Byproducts in Isoquinoline Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual trimethyltin byproducts from isoquinoline synthesis, particularly following Stille coupling reactions. Organotin compounds, including trimethyltin chloride, are potent neurotoxins, and their removal is critical for the integrity of downstream applications and for the safety of biological assays.[1][2][3] This guide provides in-depth troubleshooting, detailed experimental protocols, and the rationale behind each purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of trimethyltin byproducts essential?
A1: Trimethyltin compounds are highly toxic and can interfere with biological assays, leading to false positives or inaccurate results.[1][2] For active pharmaceutical ingredients (APIs), regulatory bodies mandate strict limits on such impurities.[4] Therefore, reducing trimethyltin residues to the parts-per-million (ppm) level is often a requirement.[5]
Q2: What are the common trimethyltin byproducts in Stille coupling reactions for isoquinoline synthesis?
A2: The primary byproduct is typically trimethyltin chloride (Me3SnCl).[6] Depending on the reaction conditions, you may also encounter unreacted trimethyltin reagents or hexamethyldistannane (Me3SnSnMe3) from homocoupling side reactions.[7]
Q3: Can I remove trimethyltin byproducts with a standard silica gel column?
A3: While standard silica gel chromatography can reduce the concentration of trimethyltin byproducts, it is often insufficient for achieving the low ppm levels required for many applications. The relatively non-polar nature of these byproducts can lead to co-elution with the desired isoquinoline product.[7]
Q4: My isoquinoline product is basic. Will this affect the purification process?
A4: Yes, the basic nature of the isoquinoline nitrogen can influence the choice of purification method. Acidic workups should be approached with caution to avoid protonation and potential solubility issues with your product. During chromatography, the basicity of the isoquinoline may cause it to streak on standard silica gel.
Q5: Are there alternative synthetic routes to isoquinolines that avoid tin reagents?
A5: Absolutely. Numerous methods for isoquinoline synthesis exist that do not involve organotin reagents, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as various palladium-catalyzed reactions like the Suzuki and Heck couplings.[8] Exploring these alternatives can be a proactive approach to circumventing tin-related purification challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: I performed an aqueous potassium fluoride (KF) wash, but my NMR still shows significant trimethyltin contamination.
-
Probable Cause 1: Insufficient Contact Time or Agitation. The reaction between trimethyltin chloride and KF to form the insoluble trimethyltin fluoride (Me3SnF) requires adequate mixing of the organic and aqueous phases.
-
Solution: Ensure vigorous stirring of the biphasic mixture for at least one hour. If using a separatory funnel, shake vigorously for several minutes, carefully venting frequently. Repeat the wash 2-3 times with fresh KF solution.[9]
-
-
Probable Cause 2: Formation of a Precipitate at the Interface. A solid precipitate of Me3SnF can form at the interface between the organic and aqueous layers, preventing efficient separation.[9]
-
Solution: After the KF wash, filter the entire biphasic mixture through a pad of Celite®. This will remove the solid Me3SnF, allowing for a clean separation of the organic and aqueous layers.[9]
-
-
Probable Cause 3: Hydrolysis of Trimethyltin Chloride. Trimethyltin chloride can react with moisture to form trimethyltin hydroxide, which may have different solubility and reactivity profiles.[6]
-
Solution: The KF wash is generally effective for both the chloride and hydroxide forms. However, ensuring the use of a saturated KF solution can help drive the precipitation of the fluoride salt.
-
Issue 2: During silica gel chromatography, the trimethyltin byproducts co-elute with my isoquinoline product.
-
Probable Cause: Similar Polarity. Both the trimethyltin byproducts and many isoquinoline derivatives can have similar polarities, leading to poor separation on standard silica gel.
-
Solution 1: Triethylamine-Doped Eluent. Add 2-5% triethylamine to your eluent system. The triethylamine will deactivate the acidic silanol groups on the silica surface, which can help to improve the chromatography of basic compounds like isoquinolines and can also alter the retention of the tin byproducts.[9][10]
-
Solution 2: Potassium Carbonate-Impregnated Silica. Prepare a stationary phase of silica gel impregnated with 10% w/w anhydrous potassium carbonate (K2CO3). This modified silica has been shown to be highly effective at retaining organotin impurities, allowing for their separation from the desired product.[5] This method can reduce tin levels to as low as ~15 ppm.[5]
-
Issue 3: I am working on a large scale, and the KF wash is generating a large amount of solid waste.
-
Probable Cause: The stoichiometry of the reaction dictates that one mole of trimethyltin byproduct will generate one mole of solid trimethyltin fluoride.
-
Solution: Alternative Workup with NaOH. Consider a workup using aqueous sodium hydroxide (NaOH). This will convert the trimethyltin chloride to the more polar trimethyltin hydroxide (Me3SnOH), which may be more readily extracted into the aqueous phase.[9][11] However, the effectiveness of this method can be substrate-dependent.
-
Solution 2: Scavenger Resins. For larger scale operations, using scavenger resins can be a more contained and efficient method. Thiol-functionalized silica or polymer resins can be stirred with the crude product solution to bind the tin byproducts, which are then removed by simple filtration.
-
Workflow for Selecting a Purification Strategy
The following diagram illustrates a decision-making process for choosing the most appropriate method for removing trimethyltin byproducts.
Caption: Decision workflow for trimethyltin byproduct removal.
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line approach for removing trimethyltin byproducts.[7][9]
-
Reaction Quench & Dilution: Once the Stille coupling is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure. A white precipitate of trimethyltin fluoride (Me3SnF) should form.
-
Separation: Allow the layers to separate. If a significant amount of precipitate has formed at the interface, filter the entire mixture through a pad of Celite® into a clean separatory funnel.[9]
-
Repeat: Drain the aqueous layer and repeat the wash with fresh saturated KF solution at least two more times.
-
Final Washes: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 2: Flash Chromatography with Triethylamine-Modified Eluent
This method is particularly useful when the isoquinoline product and tin byproducts have similar polarities.[9][10]
-
Column Preparation: Prepare a silica gel column as you would for standard flash chromatography.
-
Eluent Preparation: Prepare your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate) and add 2-5% triethylamine (v/v).
-
Equilibration: Equilibrate the column with the triethylamine-containing eluent, passing several column volumes through the silica gel.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution & Collection: Elute the column with the triethylamine-modified eluent and collect fractions.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the purified isoquinoline product, free of tin byproducts.
Protocol 3: Purification using Potassium Carbonate-Impregnated Silica Gel
This is a highly effective method for capturing organotin impurities.[5]
-
Preparation of K2CO3-Silica:
-
Weigh out the desired amount of silica gel.
-
In a separate flask, dissolve anhydrous potassium carbonate (K2CO3) in a minimal amount of deionized water to make a saturated solution.
-
Add 10% w/w of K2CO3 to the silica gel. For example, for 100 g of silica gel, use 10 g of K2CO3.
-
Add the K2CO3 solution to the silica gel and mix thoroughly to form a free-flowing powder.
-
Dry the mixture in an oven at 120 °C for several hours until it is completely dry.
-
-
Column Chromatography:
-
Pack a column with the prepared K2CO3-silica gel.
-
Load your crude product and elute with your desired solvent system. The tin byproducts will be strongly retained on the column.
-
Collect and analyze fractions to isolate your purified isoquinoline.
-
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Aqueous KF Wash | Simple, inexpensive, and effective for bulk removal.[9] | Can form emulsions or interfacial precipitates. May not achieve ppm-level purity alone. | Initial workup of small to medium-scale reactions. |
| Chromatography with TEA | Improves peak shape for basic compounds. Can enhance separation from tin byproducts.[9][10] | Triethylamine can be difficult to remove completely. May not be sufficient for very low tin levels. | Purifying basic isoquinolines where co-elution is an issue. |
| K2CO3-Impregnated Silica | Highly effective at removing tin to very low levels (~15 ppm).[5] | Requires preparation of the modified silica. | Achieving high purity for pharmaceutical applications. |
| Scavenger Resins | Simple filtration-based removal. High capacity and selectivity. Good for large-scale operations. | Can be more expensive than other methods. Requires optimization of scavenger type and amount. | Industrial-scale synthesis or when other methods fail. |
References
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. Available at: [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. Available at: [Link]
-
A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions - Organic Chemistry Portal. Available at: [Link]
-
Stille Coupling - YouTube. Available at: [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. Available at: [Link]
-
Workup for removing tin byproducts ? | ResearchGate. Available at: [Link]
-
The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Common Name: TRIMETHYLTIN CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. Available at: [Link]
-
Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem. Available at: [Link]
-
Chlorotrimethylstannane - MSU Chemistry. Available at: [Link]
-
Removal of the By-Product Tributyltin Chloride from Reaction Mixtures - Cornerstone. Available at: [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Available at: [Link]
-
Product Class 5: Isoquinolines. Available at: [Link]
- JPH029890A - Method for removing organotin compound - Google Patents.
-
Picking the best purification method for your API can be a tricky challenge. Available at: [Link]
-
Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC. Available at: [Link]
-
Adsorption and degradation processes of tributyltin and trimethyltin in landfill leachates treated with iron nanoparticles - PubMed. Available at: [Link]
-
Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed. Available at: [Link]
-
Neuropathology of trimethyltin intoxication. III. Changes in the brain stem neurons - PubMed. Available at: [Link]
-
Trimethyltin compounds (PIM G019) - Inchem.org. Available at: [Link]
Sources
- 1. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropathology of trimethyltin intoxication. III. Changes in the brain stem neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethyltin compounds (PIM G019) [inchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. Workup [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Isolation of Stannylated Isoquinolines
Subject: Purification Protocol for 6,7-dimethoxy-3-(trimethylstannyl)isoquinoline Ticket ID: #SN-ISOQ-PUR-001 Status: Open for Consultation Analyst: Senior Application Scientist
Executive Summary: The "Stannane-Isoquinoline" Paradox
Purifying This compound presents a unique chromatographic conflict. You are dealing with a molecule that possesses two opposing chemical sensitivities:
-
The Isoquinoline Core (Basic): Contains a basic nitrogen (
). In standard neutral conditions, it can interact with residual silanols on silica-based columns, leading to severe peak tailing. -
The Trimethylstannyl Group (Acid-Labile): The
bond is highly susceptible to protodestannylation (acid-catalyzed cleavage). The standard HPLC fix for basic compounds (adding 0.1% TFA) will destroy your product, converting it back to the destannylated starting material or byproduct.
This guide provides a self-validating protocol to resolve this conflict, ensuring high purity (>98%) without compromising yield.
Module 1: Method Development & Protocol
1.1 The "No-Acid" Mobile Phase Strategy
Do NOT use Trifluoroacetic Acid (TFA) or Formic Acid. Even 0.1% concentrations can induce degradation during the run or subsequent concentration steps.
-
Recommended Buffer: 10 mM Ammonium Acetate (
). -
pH Target:
(Natural pH of the salt is usually sufficient; do not adjust with acid). -
Why? Ammonium acetate acts as a "chaotropic" buffer. It masks residual silanols to reduce isoquinoline tailing without providing the strong protons required for destannylation mechanisms [1].
1.2 Column Selection
Standard C18 columns may result in broad peaks due to the basic nitrogen.
-
Primary Choice: C18 with High End-Capping (e.g., XBridge BEH C18 or Gemini-NX). High pH stability (up to pH 10) allows you to run slightly basic buffers if tailing persists.
-
Secondary Choice: Phenyl-Hexyl . The
interactions with the isoquinoline core often provide better separation from non-stannylated impurities than pure hydrophobicity alone.
1.3 Optimized Gradient Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffers silanols; maintains neutral pH. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol can sometimes promote solvolysis of Sn bonds; ACN is safer. |
| Flow Rate | 1.0 mL/min (Analytical) / 15-20 mL/min (Prep) | Standard linear velocities. |
| Gradient | 50% B to 95% B over 20 mins | Stannanes are lipophilic. Start high organic to elute quickly and minimize on-column residence time. |
| Detection | UV @ 254 nm & 280 nm | 254 nm for the aromatic core; 280 nm is specific to the isoquinoline system. |
| Temperature | 25°C - 30°C | Do not heat >40°C; thermal energy accelerates C-Sn cleavage. |
Module 2: Troubleshooting & FAQs
Q1: I see a new peak growing during the run, and my product peak is shrinking. What is happening?
Diagnosis: On-column Protodestannylation . Root Cause: Your mobile phase is too acidic, or the silica support has high silanol activity (acting as a Lewis acid). The Fix:
-
Verify no acid modifiers are in your solvent lines.
-
Switch to a hybrid-particle column (e.g., Waters BEH or Phenomenex Evo) which has fewer acidic silanols than pure silica.
-
Inject a "neutralizing slug" of buffer before your sample if the system was previously used with TFA.
Q2: The mass spectrum shows a cluster of peaks. Is my compound impure?
Diagnosis: Normal Tin Isotope Pattern.
Explanation: Tin (Sn) has the greatest number of stable isotopes of any element (10 isotopes). You will not see a single
Q3: How do I handle the waste?
Safety Alert: Trimethyltin compounds are neurotoxic and can permeate gloves. Protocol:
-
Use double nitrile gloves.
-
Collect all HPLC effluent in a dedicated "Heavy Metal/Organotin" waste stream.
-
Do not rotovap to dryness if possible; concentrate to a small volume and lyophilize to prevent aerosolizing tin dust.
Module 3: Workflow Visualization
The following decision tree illustrates the logic for selecting the correct purification path based on compound stability and separation requirements.
Figure 1: Decision matrix for stabilizing acid-sensitive stannanes during HPLC purification.
References
-
Sielc Technologies. (n.d.). Separation of Trimethyl oleyl ammonium chloride on Newcrom R1 HPLC column. Retrieved from
- Context: Supports the use of specialized stationary phases and buffer selection (ammonium acetate/formate) to manage basic amines and lipophilic tails without aggressive acids.
-
Cochran, J. C., et al. (1997). Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics. Retrieved from
- Context: Establishes the mechanism of acid-catalyzed protodestannylation, validating the requirement for neutral pH mobile phases.
-
Kuschel, S., et al. (n.d.). Solid phase approach for the radioiodination of organotin precursors. Johannes Gutenberg-Universität Mainz. Retrieved from
- Context: Highlights the difficulty in removing toxic organotin precursors and the necessity of specific purification str
Technical Support Center: Navigating the Purification of Stannyl Isoquinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common yet challenging laboratory scenario: the purification of stannyl isoquinolines via silica gel chromatography. Stannyl isoquinolines are pivotal intermediates in cross-coupling reactions, such as the Stille coupling, for the synthesis of complex molecular architectures. However, their purification is often plagued by stability issues on standard silica gel. This guide is designed to provide you with the expertise and validated protocols to overcome these challenges, ensuring the integrity and purity of your compounds.
Troubleshooting Guide: Addressing Common Issues in Real-Time
This section is formatted as a series of common problems encountered during the purification of stannyl isoquinolines, followed by diagnostic questions and step-by-step solutions.
Issue 1: Significant Product Decomposition on the Column
Symptoms:
-
Appearance of new, more polar spots on the TLC plate after streaking the compound on a silica plate and letting it sit for a period.
-
Low to no recovery of the desired stannyl isoquinoline from the column.
-
Isolation of byproducts identified as des-stannyl isoquinoline or other degradation products.
Root Cause Analysis:
The primary culprit is often the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are ব্রønsted acids and can promote protodestannylation, especially with electron-rich aromatic systems like isoquinolines.
Solutions:
-
Deactivation of Silica Gel with Triethylamine (TEA): This is the most common and effective first-line solution. The basic TEA neutralizes the acidic silanol groups, preventing degradation of the acid-sensitive compound.[1][2][3]
-
Use of Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica gel for acid-sensitive compounds.[2][4][5]
-
Considerations: Alumina comes in different activity grades (I, II, III) and pH ranges (basic, neutral, acidic). For stannyl isoquinolines, basic or neutral alumina is recommended.
-
-
Potassium Carbonate/Silica Gel Stationary Phase: This method involves pre-mixing silica gel with powdered anhydrous potassium carbonate (K₂CO₃). This creates a basic stationary phase that is highly effective at removing organotin impurities while protecting the desired product.[4][6][7]
-
Protocol:
-
Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[6]
-
Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in your desired eluent and pack the column.
-
Load your sample and elute as you would with a standard silica gel column.
-
-
| Method | Principle | Advantages | Disadvantages |
| TEA-Deactivated Silica | Neutralizes acidic silanol groups. | Simple to implement, uses standard silica gel. | Can alter the elution profile, TEA needs to be removed from fractions. |
| Basic Alumina | Inherently basic stationary phase. | Effective for acid-sensitive compounds, avoids amine additives. | Can have different selectivity than silica, may require different solvent systems. |
| K₂CO₃/Silica Gel | Creates a basic stationary phase. | Highly effective for removing tin byproducts and preventing degradation. | Requires preparation of the mixed stationary phase. |
Issue 2: Co-elution of Stannyl Isoquinoline with Organotin Byproducts
Symptoms:
-
NMR spectra of the "pure" fractions show signals corresponding to organotin residues (e.g., tributyltin or trimethyltin signals).
-
Difficulty in achieving baseline separation between the product and a non-polar impurity on TLC.
Root Cause Analysis:
Organotin byproducts from Stille reactions (e.g., hexaalkylditin, trialkyltin halides) are often non-polar and can have similar Rf values to the desired stannyl isoquinoline, leading to co-elution.[4]
Solutions:
-
Aqueous Potassium Fluoride (KF) Wash: Before chromatography, an aqueous KF wash can precipitate organotin byproducts as insoluble trialkyltin fluoride (R₃SnF), which can then be filtered off.[6]
-
Protocol:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer 2-3 times with a 1M aqueous solution of KF.
-
A white precipitate of Bu₃SnF may form at the interface.
-
Filter the entire mixture through a pad of Celite to remove the solid.[6]
-
-
-
Chromatography on K₂CO₃/Silica Gel: As mentioned previously, this method is highly effective at retaining organotin impurities.[6][7]
-
Alternative Purification Methods: For solid products, recrystallization can be a very effective method to remove tin residues.[6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the instability of stannyl isoquinolines on silica gel?
The instability is primarily due to the acidic nature of the silanol groups (Si-OH) on the surface of silica gel. These acidic sites can protonate the basic nitrogen of the isoquinoline ring, making the aromatic system more susceptible to electrophilic attack. This can lead to protodestannylation, where the stannyl group is cleaved and replaced by a proton from the silica surface or residual water.
Q2: When should I choose basic alumina over TEA-deactivated silica gel?
Basic alumina is a good choice when your stannyl isoquinoline is highly acid-sensitive and you want to avoid introducing a basic amine like triethylamine into your system.[2][4][5] It is also beneficial if you observe that TEA significantly alters the chromatography or is difficult to remove from your final product. However, it's important to first screen the separation on an alumina TLC plate to ensure it provides the desired selectivity.
Q3: Can I use other amines to deactivate silica gel?
Yes, other amines like pyridine or diisopropylethylamine (DIPEA) can also be used. However, triethylamine is the most commonly used due to its appropriate basicity, volatility (making it relatively easy to remove under vacuum), and low cost. The choice of amine may depend on the specific properties of your compound and the solvent system.
Q4: Are there any alternatives to column chromatography for purifying stannyl isoquinolines?
Besides the methods already mentioned (recrystallization, KF wash), preparative HPLC can be an option for small-scale purifications, especially when high purity is required.[8] For some non-polar stannyl isoquinolines, filtration through a short plug of TEA-deactivated silica or basic alumina can be sufficient to remove polar impurities without the need for a full column.[1]
Q5: How can I tell if my stannyl isoquinoline is decomposing on a TLC plate?
You can perform a simple stability test on a TLC plate. Spot your compound on a silica gel TLC plate and take an initial Rf value. Then, let the spotted plate sit on the benchtop for 30-60 minutes before eluting. If you observe a new, more polar spot (lower Rf) or significant streaking that was not present initially, it is a strong indication of decomposition on the silica surface.[9]
References
- Technical Support Center: Removal of Organotin Residues
- Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem.
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Are there alternatives for silica for column chromatography?
- Alternatives to silica gel or alternative method of purific
- When basification of silica gel is required, before using Column chrom
- Application Notes and Protocols for the Chromatographic Purification of Synthesized Isoquinoline Quinones - Benchchem.
- What compounds are unstable in a silica gel column (chrom
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
storage conditions to prevent decomposition of organotin precursors
Subject: Prevention of Decomposition & Storage Optimization for Organotin Reagents
Department: Chemical Stability & Application Engineering Document ID: OT-STG-2026-v4
Executive Summary: The Stability Paradox
Organotin compounds occupy a unique niche in synthesis. Unlike highly pyrophoric organolithiums, many organostannanes (e.g., tributyltin chloride) exhibit a deceptive stability to air and moisture. This often leads to researcher complacency. However, slow-kinetics decomposition —specifically hydrolysis to insoluble stannoxanes and radical-induced oxidation—can silently degrade reagent quality, leading to catastrophic failure in sensitive applications like Stille couplings or EUV lithography.
This guide provides a root-cause analysis of decomposition and actionable storage protocols to maintain precursor integrity.
Core Storage Protocols (The "Golden Rules")
To prevent the primary decomposition pathways (Hydrolysis, Oxidation, Redistribution), adhere to the following storage matrix based on the tin coordination sphere.
| Precursor Class | Example Compound | Primary Threat | Storage Condition | Shelf Life (Est.) |
| Tetraorganotins | Tetrabutyltin ( | Thermal Redistribution | Ambient, Dark, Tightly Sealed | > 2 Years |
| Organotin Halides | Tributyltin Chloride ( | Hydrolysis (Moisture) | Dry | 6-12 Months |
| Organotin Hydrides | Tributyltin Hydride ( | Oxidation / Radical decomp. | < 4°C , Argon, Dark | 1-3 Months |
| Tin-Oxo Clusters | EUV Photoresists | Ligand Ligolysis / Aggregation | -20°C , Inert Gas, Light-tight | Weeks to Months |
| Organotin(II) | Rapid Oxidation to Sn(IV) | Glovebox ( | Varies |
Troubleshooting Guide: Q&A
Scenario A: Physical Appearance Changes
Q: "My Tributyltin Chloride (TBTCl) has turned from a clear liquid to a cloudy suspension. Can I still use it?"
-
Diagnosis: Hydrolysis .[1][2][3]
-
Mechanism: Moisture ingress has hydrolyzed the Sn-Cl bond. Even trace water converts liquid
into solid bis(tributyltin) oxide (TBTO) or hydroxide species. -
Reaction:
-
Impact: The stoichiometry of your reaction will be off. The HCl by-product may also interfere with acid-sensitive substrates.
-
-
Solution:
-
Filtration: If the cloudiness is minor, filter the liquid through a dried glass frit or a plug of Celite under inert gas.
-
Validation: Check purity via
NMR. TBTCl appears around +140 ppm, while oxides/hydroxides shift significantly upfield (approx +80 to +100 ppm). -
Prevention: Store TBTCl over activated 4Å molecular sieves to scavenge residual moisture.
-
Scenario B: Reactivity Loss in Catalysis
Q: "My Stille coupling yields have dropped from 90% to 40% using the same bottle of stannane. The NMR looks mostly clean."
-
Diagnosis: Protodestannylation or Homocoupling .
-
Mechanism: Over time, especially in the presence of light or trace palladium contaminants, organostannanes can undergo homocoupling (
) or lose organic ligands. -
Root Cause: "Clean" NMR often hides paramagnetic impurities or tin by-products that poison the Pd catalyst.
-
-
Solution:
-
The "KF Wash" Protocol: Dissolve the precursor in ether and wash with aqueous Potassium Fluoride (KF). This converts hydrolyzed tin species and halides into insoluble polymeric tin fluorides, which can be filtered off, leaving the pure organostannane.
-
Re-titration: For critical applications, do not rely on weight. Titrate the active stannane if possible or repurify via distillation.
-
Scenario C: Pressure Build-up
Q: "When I opened my bottle of Tributyltin Hydride, there was a significant release of gas. Is this normal?"
-
Diagnosis: Thermal Decomposition .
-
Mechanism: Organotin hydrides are thermodynamically unstable relative to
gas and distannanes ( ). -
Reaction:
-
Safety Warning: This indicates the container is pressurized with hydrogen gas (flammable).
-
-
Solution:
-
Immediate Action: Vent carefully in a fume hood.
-
Disposal: The remaining liquid is likely contaminated with distannanes (toxic). If the hydride is essential, distill it under high vacuum immediately before use.
-
Prevention: Never store organotin hydrides at room temperature for extended periods. Store at 4°C or -20°C.
-
Technical Deep Dive: Decomposition Pathways
Understanding the specific decomposition vector is critical for selecting the right storage condition. The diagram below illustrates the cascade of failure for a typical Organotin Halide.
Caption: Figure 1. Dual decomposition pathways for Organotin Halides. Note that hydrolysis (left branch) is irreversible and leads to precipitation, while radical cleavage (right branch) leads to impurities that poison catalytic cycles.
Experimental Protocol: The "Self-Validating" Purification
Before using an aged organotin precursor in a high-value synthesis (e.g., late-stage drug functionalization), perform this purification routine to ensure stoichiometry.
Scope: Removal of Tin Oxides and Chlorides from Organostannanes.
-
Dissolution: Dissolve the crude organotin compound in diethyl ether or hexanes (10 mL solvent per 1 g precursor).
-
KF Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.
-
Why? Fluoride has a high affinity for Tin. It converts soluble Tin Chlorides (
) and hydrolyzed Tin Hydroxides ( ) into insoluble polymeric Tin Fluorides ( ).
-
-
Agitation: Stir vigorously for 30 minutes at room temperature.
-
Observation: A white, fluffy precipitate (
) should form at the interface.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite or Silica.
-
Note: The toxic tin by-products are trapped in the solid phase.
-
-
Separation: Separate the organic layer, dry over
, and concentrate-
Result: The resulting oil is the purified organostannane, free of acidic halides and oxides.
-
Storage Decision Logic
Use this logic flow to determine the storage location for incoming inventory.
Caption: Figure 2. Triage workflow for incoming organotin inventory. Note that Hydrides and Photoresists require cold chain adherence.
References
- Smith, P. J. (1998). Chemistry of Tin. Blackie Academic & Professional. (Detailed mechanisms of Sn-C bond cleavage and hydrolysis).
-
Milstein, D., & Stille, J. K. (1978).[4] "A General, Selective, and Facile Method for Ketone Synthesis from Acid Chlorides and Organotin Compounds Catalyzed by Palladium". Journal of the American Chemical Society.[5] Link
-
Cardineau, B., et al. (2024). "Extreme Ultraviolet Photoresponse of Organotin-Based Photoresists with Borate Counteranions". ACS Applied Materials & Interfaces. Link
-
Gelest, Inc. "Organotins: Properties and Applications Technical Guide". (Source for hydrolysis data and shelf-life estimates). Link
-
Renaud, P., et al. (1998).[6] "Simple and Efficient Workup of Stille Cross-Coupling Reactions". Tetrahedron Letters. (Source of the KF/Silica purification protocol). Link
Sources
Validation & Comparative
Strategic Selection: Stille vs. Suzuki-Miyaura Coupling for 3-Arylisoquinoline Synthesis
Executive Summary
For the synthesis of 3-arylisoquinolines—a privileged scaffold in antiviral and antitumor medicinal chemistry—the choice between Stille and Suzuki-Miyaura cross-coupling is rarely a matter of simple preference; it is a strategic decision dictated by substrate stability, purification constraints, and atom economy.
While Suzuki-Miyaura is the industry standard due to its low toxicity and "green" profile, it frequently falters with electron-deficient 2-heteroaryl boronic acids (prone to protodeboronation) and sterically encumbered substrates. Stille coupling , despite its toxicity and purification burdens, remains the superior choice for base-sensitive substrates and complex total synthesis where neutral conditions are paramount.
This guide provides a technical comparison of these two methodologies specifically targeting the C3-position of the isoquinoline ring, a position significantly less reactive than the C1-position due to electronic distribution.
Mechanistic Divergence & Causality
The fundamental difference between these two palladium-catalyzed cycles lies in the Transmetallation step. This divergence dictates the reaction conditions (pH, additives) and compatibility.
The Isoquinoline Challenge
The C3-position of isoquinoline acts like a deactivated aryl halide compared to C1.
-
C1-Halo: Highly reactive (similar to acid chlorides) due to the adjacent nitrogen's electron-withdrawing inductive effect.
-
C3-Halo: Reactivity is closer to a standard aryl halide but can be sluggish. The basic nitrogen lone pair can also coordinate to Pd(II), potentially poisoning the catalyst unless bulky ligands (e.g., phosphines) are employed to outcompete the substrate.
Mechanistic Comparison Diagram
Figure 1: Mechanistic bifurcation highlighting the base-dependency of Suzuki vs. the neutral transmetallation of Stille.
Comparative Performance Analysis
The following data summarizes performance trends observed in the synthesis of 3-substituted isoquinolines (derived from 3-chloroisoquinoline and 3-bromoisoquinoline precursors).
Performance Metrics Table
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Primary Reagent | Aryl Boronic Acid / Ester | Aryl Stannane (Organotin) |
| Reaction pH | Basic (Na₂CO₃, K₃PO₄, CsF) | Neutral (or slightly acidic) |
| 3-Cl Reactivity | Moderate (Requires bulky ligands like XPhos or S-Phos) | Good (Often requires high heat/microwave) |
| FGT (Functional Group Tolerance) | High, but base-sensitive groups (esters, phenols) may hydrolyze. | Excellent. Compatible with almost all groups (aldehydes, esters, nitriles). |
| Purification | Simple (Liquid-liquid extraction). | Difficult. Requires removal of toxic organotin residues.[1] |
| Atom Economy | High (Boronic acids are low MW). | Low (Tributyltin group is heavy waste). |
| Toxicity | Low (Suitable for Pharma/GMP). | High (Neurotoxic tin byproducts). |
| Typical Yield (3-Aryl) | 75% – 95% | 65% – 88% |
Expert Insight: The "Protodeboronation" Trap
In Suzuki coupling, if the coupling partner is an electron-deficient heterocycle (e.g., 2-pyridyl boronic acid), the C-B bond is prone to hydrolytic cleavage (protodeboronation) under basic conditions.
-
Result: You isolate the de-borylated heterocycle instead of the product.
-
Solution: Switch to Stille coupling. The C-Sn bond is robust against hydrolysis, making Stille the method of choice for heteroaryl-heteroaryl couplings at the C3 position.
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the optimal pathway for your specific 3-arylisoquinoline target.
Figure 2: Strategic decision tree for selecting coupling methodology based on substrate chemistry and application constraints.
Validated Experimental Protocols
Method A: Suzuki-Miyaura Coupling (Standard)
Best for: Phenyl, substituted phenyl, and electron-rich heteroaryl coupling partners.
Reagents:
-
Substrate: 3-Chloroisoquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (2.0 equiv)
-
Solvent: DME/Water (3:1) or 1,4-Dioxane/Water (4:1)
Protocol:
-
Degassing (Critical): Charge a microwave vial or round-bottom flask with the isoquinoline, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen poisons the Pd(0) species.
-
Solvent Addition: Add the degassed solvent mixture and the base solution via syringe.
-
Reaction: Heat to 90–100°C for 4–12 hours. (Microwave: 120°C for 30 mins).
-
Workup: Cool to RT. Dilute with EtOAc and water. Wash organic layer with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Method B: Stille Coupling (Challenging Substrates)
Best for: Base-sensitive substrates, 2-pyridyl stannanes, and crowded systems.
Reagents:
-
Substrate: 3-Bromoisoquinoline (1.0 equiv) (Preferred over 3-Cl for Stille)
-
Stannane: Tributyl(aryl)stannane (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Additive: CuI (10 mol%) (The "Copper Effect" accelerates transmetallation) or LiCl (for triflates).
-
Solvent: Anhydrous Toluene or DMF.
Protocol:
-
Setup: Flame-dry glassware under vacuum; backfill with Argon.
-
Mix: Add substrate, stannane, and Pd catalyst.
-
Reaction: Reflux in Toluene (110°C) for 12–24 hours.
-
Tin Removal (The "KF Method"):
-
Cool reaction mixture.
-
Add a saturated aqueous solution of Potassium Fluoride (KF) and stir vigorously for 1 hour. This converts soluble Bu₃Sn-X into insoluble polymeric Bu₃Sn-F.
-
Filter the resulting white precipitate through a pad of Celite.
-
-
Workup: Extract filtrate with ether/EtOAc.
-
Purification: Silica gel chromatography. Note: 10% w/w K₂CO₃ mixed into the silica gel can further help retain tin impurities.
References
-
Sakamoto, T., et al. (1999). "Palladium-catalyzed cross-coupling reactions of 3-haloisoquinolines." Chemical and Pharmaceutical Bulletin.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction."[3][4][5][6][7][8] Organic Reactions.[4][5][8][9][10][11][12][13]
-
Wang, X., et al. (2022). "Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors." European Journal of Medicinal Chemistry.
-
Renaud, P., et al. (1998).[6] "Simple and efficient removal of organotin byproducts." Tetrahedron Letters.
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis of Organotin Isoquinoline Derivatives: A Comparative Validation Guide
Executive Summary
The Challenge: Organotin isoquinoline derivatives represent a unique intersection of organometallic chemistry and bioactive heterocycles. While isoquinoline moieties offer potent antitumor and antimicrobial scaffolds, the tin (Sn) center introduces a "refractory interference" mechanism that frequently causes standard Elemental Analysis (EA) to fail.
The Solution: Standard CHNS combustion often yields low Carbon values due to the formation of tin oxides (
Part 1: The Analytical Challenge (The Matrix Effect)
To validate a new drug candidate, journals such as Organometallics and J. Med. Chem. typically require elemental composition data within
-
The "Tin Crust" Phenomenon: Upon flash combustion (
), the tin atom rapidly oxidizes to Stannic Oxide ( ). This oxide forms a thermally stable, ceramic-like crust around the sample droplet before the organic isoquinoline scaffold is fully consumed. This traps carbon inside, leading to consistently low Carbon (%C) readings (often to error). -
Isoquinoline Hygroscopicity: Isoquinoline nitrogen lone pairs can form hydrates. Without strict drying protocols, water weight dilutes the %C and %N, while artificially inflating %H.
Part 2: Comparative Analysis of Methodologies
The following table compares the three primary pathways for validating these compounds.
| Feature | Method A: Oxide-Assisted Combustion (Recommended) | Method B: ICP-MS + HRMS (Orthogonal) | Method C: NMR Quantitation (Supplementary) |
| Primary Analyte | C, H, N, S (Direct) | Sn (Direct), Formula Mass (Indirect) | Purity % (Indirect) |
| Mechanism | Flash combustion with | Plasma ionization (Sn) + Time-of-flight (Mass). | Integration of proton signals vs. internal standard. |
| Precision | High ( | High for Sn (ppb levels); High for Mass (<3 ppm). | Moderate ( |
| Tin Interference | Mitigated chemically by additives. | Eliminated (Sn is the target). | N/A (Sn is silent in |
| Cost/Run | Low ($10 - $20). | High ($100+ for both). | Low (if instrument available).[3] |
| Verdict | Gold Standard for Bulk Purity. | Required if Combustion Fails. | Routine Check only. |
Part 3: Analytical Decision Matrix
The following logic flow illustrates when to deploy specific methodologies based on sample behavior.
Figure 1: Analytical workflow for handling refractory organometallic compounds.
Part 4: Detailed Protocol - Oxide-Assisted Flash Combustion
This protocol is designed to disrupt the
1. Reagents & Standards
-
Primary Standard: Acetanilide (High purity,
). -
Combustion Aid (The Key): Vanadium Pentoxide (
) or Tungsten Oxide ( ).[4]-
Why: These oxides melt at lower temperatures, providing an oxygen-rich flux that breaks down the tin crust and prevents "coking."
-
-
Capsules: Soft tin (Sn) capsules are preferred over silver for their exothermic flash, despite the analyte containing tin.
2. Experimental Workflow
-
Preparation: Ensure the combustion tube is conditioned with 2-3 "blank" runs containing only the combustion aid to prime the ash crucible.
-
Weighing (The Sandwich Method):
-
Place an empty tin capsule on the microbalance.
-
Add 5–10 mg of
powder. Tare the balance. -
Carefully weigh 1.5–2.5 mg of the Organotin Isoquinoline sample.
-
Critical Step: Add another 5–10 mg of
on top of the sample. The sample must be "sandwiched" by the oxidizer.
-
-
Combustion Parameters:
-
Furnace Temp:
(or higher if using ceramic tubes). -
Oxygen Dose: Increase
dosing time by 20% compared to standard organic runs (e.g., from 60s to 75s) to ensure excess oxygen for both the tin and the organic scaffold.
-
-
Calibration: Run the Acetanilide standard using the exact same sandwich method (with
) to cancel out any blank contribution from the additive.
3. Data Interpretation
-
Acceptance Criteria:
. -
Solvent Correction: If results are consistently off but the C/N ratio is correct, the sample likely contains solvated water or solvent. Calculate the theoretical values for Compound · 0.5 H2O or Compound · 0.1 CH2Cl2 and see if the data fits.
-
Note: Journals require you to report this solvated form (e.g., "Anal. Calcd for
...") and generally require NMR evidence of the solvent peak.
-
Part 5: Orthogonal Validation (Method B)
If combustion remains inconsistent due to extreme refractory nature (common with polytin clusters), use Method B .
Workflow:
-
HRMS (High-Res Mass Spec): Obtain the exact mass (
).-
Requirement: Error
. -
Significance: Proves the molecular formula and isotopic distribution of Tin (
, ).
-
-
ICP-MS (Inductively Coupled Plasma - Mass Spec):
-
Digestion: Digest 5 mg of sample in concentrated
(trace metal grade) using a microwave digester. -
Analysis: Quantify total Tin (Sn) content against a NIST-traceable Sn standard.
-
Significance: Proves the metal-to-ligand ratio.
-
Reporting Statement for Journals (if EA fails):
"Due to the refractory nature of the organotin moiety, standard combustion analysis was precluded. Purity was established via HRMS (Calcd: 450.1234, Found: 450.1240) and ICP-MS quantification of Tin (Calcd: 26.5%, Found: 26.3%)."
References
-
Combustion Aids & Methodology
- Elementar Analysensysteme GmbH. "Analysis of organometallic compounds." Application Note. (Validates the use of and for refractory metals).
-
Holler, F. J., Skoog, D. A., & Crouch, S. R. (2007).[5] Principles of Instrumental Analysis. Cengage Learning. (Foundational text on combustion interference).
-
Journal Standards
-
Specific Organotin Analysis
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US5547876A - Combustion accelerators, processes for their production and processes for their use in elemental analysis - Google Patents [patents.google.com]
- 5. bcp-instruments.com [bcp-instruments.com]
- 6. Multi-Element Organometallic Oil Standards - 23 c... [cpachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Trimethylstannyl vs. Tributylstannyl Precursors: Balancing Purity and Safety in Radiochemistry
Executive Summary
In the synthesis of radiohalogenated pharmaceuticals (specifically utilizing
While tributylstannyl precursors are industry workhorses due to their manageable toxicity profile, trimethylstannyl precursors offer superior chromatographic resolution , enabling the isolation of high-specific-activity radiotracers often unattainable with butyl analogs. This guide dissects the technical performance of both precursors, providing the evidence-based grounding required to justify the use of the more hazardous Me
The Mechanistic Foundation: Electrophilic Destannylation
Both precursors operate via the same fundamental mechanism: Electrophilic Aromatic Substitution (SEAr) , specifically ipso-destannylation. The carbon-tin bond (C-Sn) is weak and highly polarized, acting as a "super-leaving group" that directs the incoming electrophilic radiohalogen (
Mechanism Diagram
The following diagram illustrates the reaction pathway, highlighting the transition state where steric bulk plays a minor but non-zero role.
Figure 1: General mechanism of electrophilic halodestannylation. The nature of the 'R' group (Methyl vs. Butyl) influences both the kinetics of the attack and the lipophilicity of the leaving group.
Performance Comparison: The Purification Advantage
The most significant advantage of trimethylstannyl precursors is purification efficiency . This is the primary reason researchers accept the higher toxicity risks associated with methyl-tin compounds.
The HPLC Separation Problem
In radiochemistry, the mass of the precursor (typically 10–50
-
Bu
Sn Issue: The tributyltin byproduct (Bu Sn-X) and unreacted precursor are highly lipophilic. They often co-elute with the lipophilic radioiodinated product on standard C18 Reverse-Phase HPLC columns. -
Me
Sn Solution: The trimethyltin byproduct is significantly more polar. It elutes near the solvent front or much earlier than the aromatic product, allowing for baseline separation.
Chromatographic Visualization
The diagram below compares the theoretical HPLC traces of both precursors.
Figure 2: Conceptual HPLC behavior. Me3Sn byproducts elute early (polar), leaving the product clean. Bu3Sn residues "drag" into the product peak due to lipophilic alkyl chains.
Quantitative Impact on Specific Activity
When precursor molecules co-elute with the radiotracer, they compete for binding sites in biological assays (lowering effective specific activity).
| Metric | Trimethylstannyl (Me | Tributylstannyl (Bu |
| HPLC Retention ( | Large | Small or Zero |
| Purification Method | Standard C18 HPLC or SPE | Often requires HPLC + secondary cleaning |
| Effective Specific Activity | High (No-Carrier-Added) | Lower (Carrier contamination likely) |
| Chemical Purity | >98% easily achievable | Difficult to remove trace tin |
Reactivity and Kinetics[2]
While purification is the differentiator, reactivity is the baseline requirement.
-
Steric Hindrance: The methyl group is significantly smaller than the butyl group. In sterically crowded aromatic systems (e.g., ortho-substituted benzoates), Me
Sn precursors allow for faster formation of the sigma-complex transition state. -
Astatination (
At): The C-At bond is weaker than C-I. Astatination reactions are notoriously sensitive. The reduced steric bulk of Me Sn is often preferred to maximize yields when working with the short half-life of Astatine-211 (7.2 hours).
Expert Insight: For simple, unhindered aromatic rings, the reactivity difference is negligible. However, if your labeling site is ortho to a bulky group (like an amide or ester), Me
Sn can improve Radiochemical Yield (RCY) by 10–15%.
The Safety Trade-off: Toxicity Profile
This section is critical for E-E-A-T. You cannot recommend Me
| Toxicity Type | Trimethyltin (Me | Tributyltin (Bu |
| Primary Target | Central Nervous System (Neurotoxin) | Immune System / Liver |
| Mechanism | Neuronal necrosis (Limbic system) | Inhibition of mitochondrial phosphorylation |
| Volatility | High (Inhalation hazard) | Low (Contact hazard) |
| Reversibility | Irreversible brain damage possible | Often reversible |
| LD50 (Oral, Rat) | ~9-12 mg/kg | ~100-200 mg/kg |
Critical Warning: Trimethyltin chloride (the byproduct) is volatile. Unlike tributyltin, which sits on the benchtop, trimethyltin can be inhaled during rotary evaporation or open-vessel heating.
Experimental Protocols
Protocol A: Synthesis of Me Sn Precursors (Palladium Catalyzed)
Note: All steps involving Me
-
Reagents: Aryl-halide (Ar-Br or Ar-I), Hexamethylditin (Me
Sn-SnMe ), Pd(PPh ) (5 mol%), Dioxane. -
Reaction: Reflux under Argon for 2–4 hours.
-
Purification: Flash chromatography (Silica).
-
Expert Tip: Use 1% Triethylamine in the eluent to prevent protodestannylation on the silica acidic sites.
-
Protocol B: Radioiodination & Purification (The Me Sn Advantage)
-
Setup: 50
g Ar-SnMe in 50 L MeOH + 1% acetic acid. -
Labeling: Add
I (in NaOH) followed by Chloramine-T (10 g). React for 5 min. -
Quench: Sodium Metabisulfite.
-
Purification (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: 60:40 Ethanol/Water.
-
Observation: The Me
Sn-Cl/OH byproduct will elute near the void volume ( min). The radioiodinated product will elute later ( min). -
Result: Collect the product peak. It is chemically pure and free of cold precursor.
-
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate precursor for your study.
Figure 3: Decision matrix for precursor selection.
References
-
Vaidyanathan, G., & Zalutsky, M. R. (1994). High specific activity labeled a-methyl-L-tyrosine analogs: synthesis and radioiodination. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Adam, M. J., et al. (1986). Fluorination of aromatic compounds by cleavage of aryl-tin bonds with F-18 F2. Journal of the Chemical Society, Chemical Communications.
-
Wilbur, D. S., et al. (1989).[1] Comparison of trimethylstannyl and tributylstannyl aryls as precursors for radioiodination. Applied Radiation and Isotopes.[2][3]
- Coenen, H. H. (1982). Electrophilic radio-iodination of aromatic compounds using n.c.a. 123I. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds.[4]
Sources
- 1. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline
Hazard Architecture & Pharmacophore Analysis
The Core Directive: Do not treat this merely as "another organic intermediate." You are handling a neurotoxic Trojan Horse.
As a Senior Application Scientist, I must clarify the causality of the hazard. While the isoquinoline core presents standard irritant risks, the trimethylstannyl (–SnMe₃) moiety is the critical driver of this compound's toxicity profile.
-
The Mechanism of Danger: Unlike inorganic tin, trimethyltin (TMT) compounds are highly lipophilic. They do not just damage skin; they readily cross the blood-brain barrier . Once inside the central nervous system, TMT targets the limbic system, specifically the hippocampus, causing neuronal necrosis and cerebral edema.
-
The "Silent" Risk: TMT compounds often possess a distinct, unpleasant odor, but the olfactory threshold is frequently above the OSHA Permissible Exposure Limit (PEL) of 0.1 mg/m³ . If you can smell it, you have likely already exceeded safe exposure limits.
Operational Rule #1: All safety protocols are designed to treat 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline as a Class 6.1 Poison with immediate neurotoxic potential.
Engineering Controls: The Primary Defense
Personal Protective Equipment (PPE) is your last line of defense. Your primary defense is containment.
Containment Decision Matrix
Use the following logic to determine the required engineering environment.
Figure 1: Decision matrix for selecting the appropriate engineering control based on physical state and quantity.
The PPE Matrix: The "Armor"
Standard nitrile gloves are insufficient for prolonged contact with organotins in organic solvents. Organotins can permeate nitrile rubber, and the solvent carrier (e.g., Dichloromethane, THF) often accelerates this breakthrough.
Recommended PPE Configuration[1]
| Component | Specification | Scientific Rationale |
| Hand Protection (Inner) | Silver Shield® / 4H® (EVOH/PE Laminate) | Critical: Laminate films provide >4 hours breakthrough time for organotins and aggressive solvents. Nitrile fails in minutes against many carriers. |
| Hand Protection (Outer) | 5-8 mil Nitrile (Disposable) | Provides dexterity and mechanical protection for the inner laminate glove. Replace immediately upon splash. |
| Respiratory | Full-Face Respirator (APF 50) | Only required outside a fume hood. Must use Organic Vapor + P100 (OV/P100) cartridges. Dusts are the primary vector for solids. |
| Body | Tyvek® Lab Coat / Apron | Disposable, non-porous protection. Cotton lab coats absorb fluids and hold toxins against the skin. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of aerosol/dust bypass. |
The "Double-Glove" Protocol:
-
Don the Laminate (Silver Shield) glove first. It will feel loose and "crinkly."
-
Don a tight-fitting Nitrile glove over the laminate glove.
-
Tape the cuff of the outer glove to your Tyvek sleeve to prevent wrist exposure.
Operational Workflow: Step-by-Step
This protocol assumes the material is a solid powder, which presents the highest risk of inhalation and surface contamination.
Phase A: Preparation (The "Cold" Zone)
-
Static Control: Organotin solids are often static-prone. Place an ionizing bar or anti-static gun inside the hood/glovebox. Static discharge can scatter neurotoxic dust.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up). Tape them down. This captures minor spills and simplifies cleanup.
-
Solvent Selection: Avoid using highly volatile solvents (like Ether or DCM) if possible, as they increase the vapor pressure of the organotin mixture. Toluene or THF are standard but still require rigorous containment.
Phase B: Weighing & Transfer (The "Hot" Zone)
-
Never weigh this compound on an open bench.
-
Technique: Use the "Sub-sampling" method.
-
Tare a vial with a cap inside the hood.
-
Transfer the approximate amount of solid into the vial.
-
Cap the vial tightly.
-
Weigh the sealed vial on the balance.
-
Return to the hood to adjust if necessary. Why? This keeps the open container solely inside the ventilation zone.
-
Phase C: Reaction & Quenching
Organotins are often used in Stille couplings. The reaction byproduct is a halotrimethyltin (e.g., Me₃SnCl), which is more volatile and equally toxic than the starting material.
-
The Quench: Do not just rotovap the reaction mixture. You must sequester the tin byproducts.
-
KF Workup (Potassium Fluoride):
-
Add aqueous KF or CsF to the reaction mixture.
-
Mechanism: This converts soluble/volatile Me₃SnCl into insoluble polymeric Me₃SnF solids.
-
Filter the solids through a pad of Celite. The tin waste is now trapped in the solid filter cake, making the filtrate safer to handle.
-
Figure 2: Chemical sequestration workflow to convert volatile tin byproducts into insoluble solids.
Decontamination & Disposal
Crucial: Do not mix organotin waste with general organic waste.
-
Segregation: All gloves, weigh boats, paper towels, and the Celite pad from the workup must go into a dedicated waste container labeled: "TOXIC: ORGANOTIN WASTE - DO NOT INCINERATE ON SITE."
-
Liquid Waste: Aqueous washes and organic mother liquors must also be segregated.
-
Decontamination Solution:
-
Prepare a solution of 10% Bleach (Sodium Hypochlorite) or Potassium Permanganate .
-
Wipe down all surfaces, spatulas, and glassware with this oxidant.
-
Chemistry: The oxidant cleaves the Sn-C bonds, converting organic tin into less toxic inorganic tin oxides/salts.
-
Emergency Response
Self-Validating Trigger: If you drop a vial or splash your glove, STOP . Do not attempt to "finish quickly."
-
Skin Contact:
-
IMMEDIATE: Remove contaminated clothing/gloves.
-
Wash with soap and copious water for 15 minutes .
-
Note: Organotin burns may be delayed. Seek medical attention even if no immediate pain is felt.
-
-
Inhalation:
-
Move to fresh air immediately.
-
Alert lab safety officer.
-
Transport to ER; provide the SDS and mention "Trimethyltin Neurotoxicity."
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Tin, Organic Compounds. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Source for KF workup and waste segregation protocols). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
